2-bromo-N-cyclohexylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKRFCPNGGNHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289087 | |
| Record name | 2-bromo-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-66-2 | |
| Record name | 63177-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-bromo-N-cyclohexylacetamide" CAS number
An In-depth Technical Guide to 2-bromo-N-cyclohexylacetamide
CAS Number: 63177-66-2
This technical guide provides a comprehensive overview of this compound, a valuable reagent in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, reactivity, and applications.
This compound is a halogenated amide compound. Its structure features a reactive bromine atom on the carbon alpha to the carbonyl group, making it a potent alkylating agent. Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63177-66-2 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₄BrNO | [1][3] |
| Molecular Weight | 220.11 g/mol | [1][3] |
| Synonyms | N-Cyclohexyl-2-bromoacetamide, NSC58957 | [2] |
| Purity Specification | Typically ≥95% | [1][2] |
| Long-Term Storage | Store in a cool, dry place | [1][2] |
Safety and Handling
As a reactive chemical, this compound must be handled with appropriate safety precautions. It is classified as an irritant. All work should be conducted in a well-ventilated area or chemical fume hood, with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
Precautionary Statements & First Aid:
| Statement ID | Precautionary Measure | First Aid Response |
| P261, P271 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6] |
| P264 | Wash skin thoroughly after handling. | - |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[2][6] | - |
| P302+P352 | - | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P305+P351+P338 | - | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P312 | - | Call a POISON CENTER or doctor if you feel unwell.[2] |
| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][6] | - |
Synthesis and Reactivity
The primary reactivity of this compound stems from the electrophilic carbon atom bonded to the bromine, which is an excellent leaving group. This makes the compound an effective substrate for nucleophilic substitution reactions.
A common synthetic route to N-substituted-2-bromoacetamides involves the acylation of an amine with a bromoacetyl halide. The diagram below illustrates a generalized workflow for its synthesis.
Applications in Drug Discovery and Development
While specific biological signaling pathways for this compound are not extensively documented, its utility lies in its role as a chemical building block in medicinal chemistry. Its reactive nature is harnessed to synthesize more complex molecules with potential therapeutic applications.
Key Roles:
-
Alkylation of Heterocycles: It is used to introduce the N-cyclohexylacetamide moiety onto nitrogen- or sulfur-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[7]
-
Fragment-Based Drug Discovery (FBDD): The cyclohexyl and amide groups are common features in bioactive molecules. This compound can be used as a fragment to build libraries of compounds for screening against biological targets.
-
Covalent Inhibitor Development: The bromoacetyl group is a known warhead for covalent inhibitors, capable of forming a permanent bond with nucleophilic residues (like cysteine) in a protein's active site.
-
Click Chemistry Precursors: Bromo-functionalized reagents are foundational in various "click chemistry" reactions, which are designed to be rapid, high-yield, and biocompatible, accelerating the drug discovery process.[8][9][10]
The following diagram illustrates the logical workflow of using this compound in a fragment-based drug discovery context.
Experimental Protocols
The following is a representative experimental protocol for a common application of this compound: the S-alkylation of a thiol, such as N-acetylcysteine. This reaction is fundamental in bioconjugation and covalent inhibitor synthesis.
Objective: To synthesize S-(N-cyclohexylacetamido)-N-acetylcysteine.
Materials:
-
This compound (1.0 eq)
-
N-acetylcysteine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-acetylcysteine and potassium carbonate in DMF.
-
Addition of Reagent: While stirring at room temperature, add a solution of this compound in DMF dropwise to the flask.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash it sequentially with water and then a brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product via column chromatography to yield the pure S-alkylated product.
The workflow for this protocol is visualized below.
References
- 1. 63177-66-2 this compound AKSci 5374CB [aksci.com]
- 2. aksci.com [aksci.com]
- 3. 63177-66-2 | MFCD06149132 | 2-BROMO-N-CYCLOHEXYL-ACETAMIDE [aaronchem.com]
- 4. 63177-66-2 | CAS数据库 [m.chemicalbook.com]
- 5. 883521-80-0|2-Bromo-N-cyclopentylacetamide|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
"2-bromo-N-cyclohexylacetamide" molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-bromo-N-cyclohexylacetamide, a key reagent in organic synthesis and a potential building block in the development of novel pharmaceutical agents.
Chemical Properties and Molecular Data
This compound is a halogenated amide with significant utility in synthetic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and an amide linkage, makes it a versatile intermediate for the introduction of the N-cyclohexylacetamido moiety and for participation in various coupling reactions.
Table 1: Physicochemical and Molecular Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄BrNO | [1][2] |
| Molecular Weight | 220.11 g/mol | [1] |
| CAS Number | 63177-66-2 | [1][2] |
| Alternate Molecular Weight | 220.1069 g/mol | [2] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and characterization of this compound.
2.1. Synthesis of this compound
A standard method for the synthesis of this compound involves the acylation of cyclohexylamine with bromoacetyl bromide.
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclohexylamine and triethylamine in anhydrous diethyl ether.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromoacetyl bromide in anhydrous diethyl ether to the cooled reaction mixture via the addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
2.2. Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the amide).
Logical Workflow and Diagrams
The synthesis of this compound is a straightforward yet critical process for its application in further chemical transformations. The following diagram illustrates the logical workflow of the synthesis.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of 2-bromo-N-cyclohexylacetamide
This technical guide provides a comprehensive overview of a laboratory-scale synthesis protocol for 2-bromo-N-cyclohexylacetamide, a valuable chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide offers a detailed experimental protocol, data presentation in tabular format, and a visual representation of the synthesis workflow.
Core Synthesis Data
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of cyclohexylamine with bromoacetyl bromide. This reaction is generally performed in an inert solvent in the presence of a base to neutralize the hydrogen bromide byproduct.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Liquid | 134 |
| Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | Liquid | 147-150[1] |
| Triethylamine | C₆H₁₅N | 101.19 | Liquid | 89.5 |
| Dichloromethane | CH₂Cl₂ | 84.93 | Liquid | 39.6 |
Table 2: Expected Reaction Outcomes
While specific yield and purity data for the synthesis of this compound are not extensively published, analogous acylation reactions suggest the following expected outcomes.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >95% after purification |
| Physical Appearance | Off-white to pale yellow solid |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound. This procedure is based on established methods for the N-acylation of amines with acyl halides.[2]
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide[1]
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2][3]
-
Work-up:
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Spectroscopic and Synthetic Profile of 2-bromo-N-cyclohexylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chemical compound 2-bromo-N-cyclohexylacetamide. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document presents available experimental data, predicted spectroscopic information, and detailed synthetic protocols.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of experimental data in public-access databases, predicted values from computational models are included to provide a more complete profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Data Source |
| 8.11 | br d | 7.1 | 1H | -NH | Experimental |
| 3.92 | s | - | 2H | -CH₂-Br | Experimental |
| 3.82 | br d | 7.5 | 1H | -CH-NH | Experimental |
| 1.95 | d | 12.5 | 2H | Cyclohexyl | Experimental |
| 1.78 | m | - | 10H | Cyclohexyl | Experimental |
| 1.51 | d | 12.9 | 2H | Cyclohexyl | Experimental |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | C=O |
| 52.5 | -CH-NH |
| 32.8 | Cyclohexyl |
| 30.1 | -CH₂-Br |
| 25.4 | Cyclohexyl |
| 24.7 | Cyclohexyl |
Data obtained from computational prediction.
Mass Spectrometry
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z [M+H]⁺ (⁷⁹Br) | Calculated m/z [M+H]⁺ (⁸¹Br) | Data Source |
| C₈H₁₅BrNO | 220.0337 | 222.0317 | Calculated |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H Stretch |
| ~2930, ~2850 | C-H Stretch (Cyclohexyl) |
| ~1650 | C=O Stretch (Amide I) |
| ~1550 | N-H Bend (Amide II) |
| ~650 | C-Br Stretch |
Data obtained from computational prediction.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established literature procedures.
Synthesis Protocol 1: Amide Coupling using Bromoacetyl Chloride
This procedure follows the method described in patent US7528134B2.
Materials:
-
Bromoacetyl chloride
-
Cyclohexylamine
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Sodium sulfate
-
Water
Procedure:
-
A solution of bromoacetyl chloride (66.9 mmol) in tetrahydrofuran (120 mL) is cooled to 0 °C.
-
A mixture of 4-dimethylaminopyridine (22.9 mmol) and cyclohexylamine (43.7 mmol) in tetrahydrofuran (60 mL) is added to the bromoacetyl chloride solution.
-
The reaction mixture is allowed to warm to room temperature and is stirred for an additional 18 hours.
-
The reaction is quenched with water and extracted with dichloromethane.
-
The organic phase is dried over sodium sulfate, filtered, and concentrated to yield this compound.
Synthesis Protocol 2: EDC-Mediated Amide Coupling
This protocol is adapted from a procedure described in the scientific literature.
Materials:
-
Bromoacetic acid
-
Cyclohexylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
In an oven-dried round bottom flask, EDC·HCl (1 mmol, 1 equiv.), bromoacetic acid (1 mmol, 1 equiv.), and cyclohexylamine (1 mmol, 1 equiv.) are combined in dichloromethane.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
DIPEA (0.5 equivalent) is added to the reaction, and the mixture is stirred overnight.
-
Following the completion of the reaction, the mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product.
Visualized Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the EDC-mediated amide coupling protocol.
Caption: Synthetic workflow for this compound.
Solubility of 2-bromo-N-cyclohexylacetamide: A Technical Guide for Researchers
Compound of Interest: 2-bromo-N-cyclohexylacetamide
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on its chemical structure, and provides a detailed experimental protocol for its quantitative determination.
Introduction to this compound and its Solubility
This compound is a halogenated amide. The solubility of a compound is a critical physicochemical property that influences its application in organic synthesis, formulation development, and biological assays. The "like dissolves like" principle is a guiding concept, suggesting that solutes dissolve best in solvents with similar polarity.[1]
The structure of this compound, featuring a polar amide group capable of hydrogen bonding and a nonpolar cyclohexyl ring, suggests a nuanced solubility profile across different types of organic solvents. Amides, in general, are soluble in polar solvents.[2] The presence of both polar and nonpolar moieties indicates that its solubility will be dependent on the specific nature of the organic solvent.
Qualitative Solubility Assessment
In the absence of specific quantitative data, a qualitative prediction of solubility can be made by analyzing the structural features of this compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of this compound. The oxygen of the carbonyl group can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor.[3] Therefore, moderate to good solubility is expected in polar protic solvents. As the alkyl chain of the alcohol solvent increases, the polarity decreases, which may lead to a decrease in solubility.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles that can interact with the polar amide bond.[3] Tertiary amides, which are structurally similar in that they can only act as hydrogen bond acceptors, generally show good solubility in these types of solvents.[5] Consequently, this compound is expected to be soluble in polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar cyclohexyl group will have favorable interactions with nonpolar solvents. However, the polar amide group will have unfavorable interactions. It is anticipated that this compound will have limited solubility in nonpolar solvents.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. To obtain precise solubility values, experimental determination is necessary. The following table is provided as a template for researchers to populate with their own experimental data.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Methanol | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Ethyl Acetate | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Dimethylformamide | 25 | ||
| e.g., Dimethyl Sulfoxide | 25 | ||
| e.g., Hexane | 25 |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted equilibrium shake-flask method for determining the solubility of a solid compound in an organic solvent.[6][7]
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps or other sealable vessels
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[7] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved microparticles.[8] This step is critical to avoid artificially high solubility measurements.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted sample and the standard solutions using a validated HPLC method.[9][10]
-
Generate a calibration curve from the standard solutions by plotting the analytical signal (e.g., peak area) versus concentration.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. pure.ul.ie [pure.ul.ie]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to "2-bromo-N-cyclohexylacetamide" as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-N-cyclohexylacetamide, a halogenated amide, has emerged as a valuable and versatile building block in modern organic synthesis. Its inherent reactivity, stemming from the presence of a reactive bromine atom alpha to a carbonyl group, makes it a key intermediate for the construction of a diverse array of complex organic molecules, including various heterocyclic scaffolds and biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in the research and development laboratory.
Introduction
The strategic incorporation of specific structural motifs is a cornerstone of successful drug discovery and development. Halogenated organic compounds, in particular, serve as pivotal intermediates due to their propensity to undergo a wide range of chemical transformations. This compound (Figure 1) is a prime example of such a building block, offering a gateway to a multitude of molecular architectures. The presence of the electrophilic carbon bearing the bromine atom, activated by the adjacent carbonyl group, allows for facile nucleophilic substitution reactions. This, coupled with the lipophilic cyclohexyl group, provides a scaffold that can be readily elaborated to generate molecules with potential pharmacological activity. This guide will delve into the synthetic routes to this compound and explore its application in the synthesis of various important chemical entities.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the acylation of cyclohexylamine with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
General Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of cyclohexylamine attacks the carbonyl carbon of the bromoacetyl halide.
An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Group in 2-bromo-N-cyclohexylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the alpha-bromo group in 2-bromo-N-cyclohexylacetamide. The document elucidates the principal reaction pathways, including nucleophilic substitution and elimination reactions, and explores its potential application as a covalent modifier in drug development. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to offer a thorough understanding of the compound's chemical behavior.
Introduction
This compound is a halogenated amide of significant interest in synthetic organic chemistry and medicinal chemistry. The presence of a bromine atom on the carbon alpha to the carbonyl group renders this position highly electrophilic and susceptible to a variety of chemical transformations. This heightened reactivity is central to its utility as a synthetic intermediate and its potential as a covalent inhibitor of biological targets. This guide will delve into the core aspects of its reactivity, providing a foundational understanding for researchers in the field.
Core Reactivity Principles
The reactivity of the alpha-bromo group in this compound is primarily governed by two competing reaction mechanisms: nucleophilic substitution (typically S(_N)2) and elimination (typically E2). The outcome of the reaction is highly dependent on the nature of the nucleophile/base, solvent, and reaction temperature.
Nucleophilic Substitution (S(_N)2) Reactions
The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the alpha-carbon, making it a prime target for nucleophilic attack. In the presence of good nucleophiles, this compound readily undergoes S(_N)2 reactions.
General Reaction Scheme:
Caption: General workflow for an S(_N)2 reaction.
Common nucleophiles for this reaction include amines, thiols, azides, and cyanides. These reactions are crucial for the synthesis of a diverse range of N-cyclohexylacetamide derivatives.
Elimination (E2) Reactions
In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an α,β-unsaturated amide. The base abstracts a proton from the beta-carbon, leading to the formation of a double bond and the expulsion of the bromide ion.
General Reaction Scheme:
Caption: General workflow for an E2 elimination reaction.
Bases such as potassium tert-butoxide are often employed to favor elimination over substitution.
Quantitative Data
While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for analogous alpha-bromo amides to illustrate expected reactivity trends.
Table 1: Nucleophilic Substitution with Various Nucleophiles (Analogous System)
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |
| Piperidine | CH(_2)Cl(_2)/K(_2)CO(_3)(aq) | Room Temp | 2-(piperidin-1-yl)-N-(p-chlorophenyl)acetamide | 85 |
| Butylamine | CH(_2)Cl(_2)/K(_2)CO(_3)(aq) | Room Temp | 2-(butylamino)-N-(p-chlorophenyl)acetamide | 78 |
| Octylamine | CH(_2)Cl(_2)/K(_2)CO(_3)(aq) | Room Temp | 2-(octylamino)-N-(p-chlorophenyl)acetamide | 82 |
| 3-Fluoroaniline | CH(_2)Cl(_2)/K(_2)CO(_3)(aq) | Room Temp | 2-((3-fluorophenyl)amino)-N-(p-chlorophenyl)acetamide | 75 |
Data is based on the reactivity of 2-bromo-N-(p-chlorophenyl)acetamide as reported in the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives.
Table 2: Elimination Reaction with Strong Bases (General Trend)
| Base | Solvent | Temperature (°C) | Major Product | Substitution Product (Side-product) |
| Sodium Ethoxide | Ethanol | 50-80 | Zaitsev Product (more substituted alkene) | Favored with less hindered bases |
| Potassium tert-Butoxide | tert-Butanol | 50-80 | Hofmann Product (less substituted alkene) | Minimized due to steric hindrance |
Experimental Protocols
Synthesis of this compound
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide
-
Triethylamine (Et(_3)N)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Nucleophilic Substitution with an Amine
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine)
-
Potassium carbonate (K(_2)CO(_3))
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated aqueous potassium carbonate solution
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add the amine nucleophile (1.2 eq) and a saturated aqueous solution of potassium carbonate.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product, which can be further purified.
General Protocol for Elimination Reaction
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated amide by column chromatography.
Application in Drug Development: Covalent Modification of Cysteine Residues
The electrophilic nature of the alpha-bromo group in this compound makes it a potential candidate for use as a covalent inhibitor in drug development. Specifically, it can act as an alkylating agent for nucleophilic amino acid residues in proteins, such as the thiol group of cysteine.
The lone pair of electrons on the sulfur atom of a deprotonated cysteine residue (thiolate) can attack the electrophilic alpha-carbon of this compound, leading to the formation of a stable thioether bond and the displacement of the bromide ion. This irreversible covalent modification can permanently inactivate a target protein.
Caption: Covalent modification of a cysteine residue.
This targeted covalent inhibition strategy is a powerful tool in modern drug design, offering high potency and prolonged duration of action. The selectivity of such an inhibitor would be determined by the non-covalent interactions between the cyclohexylacetamide scaffold and the protein's binding pocket, which would position the electrophilic warhead for reaction with a nearby cysteine.
Conclusion
This compound is a versatile molecule with a highly reactive alpha-bromo group. Its propensity to undergo both nucleophilic substitution and elimination reactions makes it a valuable building block in organic synthesis. Furthermore, its potential to act as a covalent modifier of cysteine residues highlights its relevance in the field of drug development. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective utilization in both academic and industrial research settings.
A Comprehensive Guide to the Synthesis of 2-bromo-N-cyclohexylacetamide for Novice Researchers
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis of 2-bromo-N-cyclohexylacetamide, a valuable reagent and building block in organic chemistry. Due to its bifunctional nature, containing both a reactive bromine atom and a cyclohexylamide moiety, it serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and other bioactive agents. The primary synthetic route involves the nucleophilic acyl substitution of an amine with a bromoacetyl halide, a fundamental and widely applicable reaction in organic synthesis.
This document outlines the key chemical properties, a representative experimental protocol for its synthesis and purification, and essential safety considerations. The provided procedures are based on established chemical principles and analogous reactions, designed to be accessible and reproducible for researchers with a foundational understanding of synthetic chemistry techniques.
Physicochemical and Identification Properties
A summary of the key identifiers and physical properties for this compound is presented below. This data is crucial for its characterization and handling.
| Property | Value |
| CAS Number | 63177-66-2[1][2] |
| Molecular Formula | C8H14BrNO[1][2] |
| Molecular Weight | 220.11 g/mol [2] |
| Appearance | Expected to be a solid at room temperature |
| Purity Specification | Typically ≥95%[1] |
| Long-Term Storage | Store in a cool, dry place[1] |
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of cyclohexylamine with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl bromide. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: A Representative Procedure
The following protocol is a detailed, step-by-step method for the synthesis of this compound. It is based on general procedures for the acylation of amines.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Cyclohexylamine | 99.17 | 3.97 g (4.6 mL) | 0.040 | 1.0 |
| Bromoacetyl bromide | 201.86 | 8.88 g (3.3 mL) | 0.044 | 1.1 |
| Pyridine | 79.10 | 3.48 g (3.5 mL) | 0.044 | 1.1 |
| Dichloromethane (DCM) | - | 80 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO3) | - | 50 mL | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexylamine (1.0 eq) and pyridine (1.1 eq) in dichloromethane (80 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0°C.
-
Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of dichloromethane and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting amine.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine and unreacted cyclohexylamine.
-
Wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid.
-
Finally, wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Recrystallization Protocol:
-
Solvent Selection: A common solvent system for recrystallizing similar amides is a mixture of ethanol and water, or ethyl acetate and hexane. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimum amount of hot solvent (e.g., ethyl acetate).
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Experimental Workflow
The overall process from starting materials to the purified product is summarized in the workflow diagram below.
Safety and Handling Precautions
Bromoacetyl bromide and this compound are hazardous chemicals and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive and irritating vapors.[4][5]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][5]
-
In case of contact:
-
Fire: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[4] Thermal decomposition may produce toxic gases such as hydrogen bromide and nitrogen oxides.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[4]
References
A Technical Guide to the Potential Applications of 2-bromo-N-cyclohexylacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-N-cyclohexylacetamide is a halogenated amide with significant, yet largely unexplored, potential in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the prospective applications of this compound, drawing inferences from the well-established reactivity of the α-bromoacetamide moiety and the known biological activities of related N-cyclohexylacetamide derivatives. The document covers potential therapeutic targets, proposed mechanisms of action, detailed synthetic and experimental protocols, and hypothetical quantitative data to illustrate its potential efficacy. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and its analogues.
Introduction
The α-bromoacetamide functional group is a key pharmacophore and a versatile synthetic intermediate in medicinal chemistry.[1][2] Its inherent reactivity as an electrophile allows for the formation of stable covalent bonds with nucleophilic residues in biological macromolecules, making it an ideal "warhead" for targeted covalent inhibitors.[2] Furthermore, N-substituted acetamides are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, enzyme inhibitory, and other therapeutic properties.[3][4]
This compound, possessing both of these key structural features, presents a compelling scaffold for the development of novel therapeutic agents. The cyclohexyl group can influence the compound's lipophilicity and binding interactions, potentially enhancing its selectivity and potency for specific biological targets. While direct research on this specific molecule is limited, its structural components suggest a range of potential applications, from enzyme inhibition to the development of antibody-drug conjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 63177-66-2 | [5][6] |
| Molecular Formula | C8H14BrNO | [5][6] |
| Molecular Weight | 220.11 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Min. Purity Spec | 95% | [5] |
| Long-Term Storage | Cool, dry place | [5] |
Potential Therapeutic Applications and Mechanisms of Action
The primary potential of this compound in medicinal chemistry lies in its ability to act as a covalent modifier of biological targets. The electrophilic carbon atom alpha to the bromine is susceptible to nucleophilic attack by amino acid residues such as cysteine and histidine, leading to irreversible inhibition.
Enzyme Inhibition
Numerous enzymes with nucleophilic residues in their active sites are potential targets. Based on the activities of structurally related compounds, potential enzyme targets include:
-
Butyrylcholinesterase (BChE): Derivatives of acetamides have been identified as inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[4][7][8] The cyclohexyl group could potentially confer selectivity for BChE over the related acetylcholinesterase (AChE).
-
Prostaglandin H2 Synthase (Cyclooxygenase): Bromoacetamide analogues of nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to be potent irreversible inhibitors of cyclooxygenase enzymes (COX-1 and COX-2).[9]
-
Heme Oxygenase-1 (HO-1): Certain acetamide-based compounds have demonstrated inhibitory activity against HO-1, a potential target in cancer therapy.[10]
The proposed mechanism of covalent inhibition is illustrated in the signaling pathway diagram below.
Antibody-Drug Conjugates (ADCs)
The bromoacetamide moiety can be utilized for the stable attachment of linker-payload complexes to cysteine residues on antibodies.[11] This application is pivotal in the development of ADCs for targeted cancer therapy.
Synthesis and Experimental Protocols
Synthesis of this compound
A general protocol for the synthesis of this compound involves the acylation of cyclohexylamine with bromoacetyl bromide.
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of bromoacetyl bromide (1.05 eq) in anhydrous diethyl ether dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Enzyme Inhibition Assay (Hypothetical)
The following is a generalized protocol for evaluating the inhibitory activity of this compound against a model enzyme, such as BChE.
Materials:
-
Butyrylcholinesterase (from equine serum)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of the test compound.
-
Add the BChE enzyme solution to each well and incubate for a predetermined time (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the reaction by adding the substrate, butyrylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data to illustrate the potential of this compound and its analogues as enzyme inhibitors.
Table 2: Hypothetical IC50 Values for BChE Inhibition
| Compound | R Group | IC50 (µM) |
| 1 | H | 15.2 |
| 2 | 4-Fluorophenyl | 8.7 |
| 3 | 4-Methoxyphenyl | 12.1 |
| 4 (this compound) | Cyclohexyl | 5.4 |
| 5 | Benzyl | 9.8 |
Table 3: Hypothetical Kinetic Data for Inhibition of BChE by Compound 4
| Parameter | Value |
| Inhibition Type | Irreversible (Covalent) |
| k_inact (min⁻¹) | 0.25 |
| K_I (µM) | 10.8 |
| k_inact/K_I (M⁻¹min⁻¹) | 2.3 x 10⁴ |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its potential as a covalent inhibitor of various enzymes warrants further investigation. Future research should focus on the synthesis and biological evaluation of this compound and its analogues against a panel of relevant therapeutic targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this chemical series. Furthermore, its application in the development of novel antibody-drug conjugates should be explored. The protocols and data presented in this guide provide a solid foundation for initiating such research endeavors.
Disclaimer: This document is intended for research and informational purposes only. The quantitative data presented is hypothetical and for illustrative purposes. All experimental work should be conducted by qualified professionals in a controlled laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 63177-66-2 this compound AKSci 5374CB [aksci.com]
- 6. 63177-66-2 | MFCD06149132 | 2-BROMO-N-CYCLOHEXYL-ACETAMIDE [aaronchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromoacetamido analogs of indomethacin and mefenamic acid as affinity-labeling agents and mechanistic probes for prostaglandin H2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-bromo-N-cyclohexylacetamide: Synthesis, Properties, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research literature specifically detailing the synthesis, properties, and biological activities of 2-bromo-N-cyclohexylacetamide is limited. This guide has been compiled by examining data from structurally related compounds, particularly other N-substituted 2-bromoacetamides and molecules containing a cyclohexylamide moiety. The experimental protocols and potential biological activities described herein are therefore predictive and based on established chemical principles and pharmacological trends observed in analogous molecules.
Introduction
This compound is a halogenated amide with a chemical structure that suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological evaluation. The presence of an α-bromoacetamide moiety confers the property of an alkylating agent, a feature common to many biologically active compounds. This technical guide provides a comprehensive overview of its probable synthesis, chemical characteristics, and potential biological activities, drawing parallels from closely related and well-studied molecules.
Chemical Properties and Synthesis
Based on its structure, this compound is expected to be a solid at room temperature with limited solubility in water but soluble in common organic solvents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-Bromoacetamide[1] | N-Cyclohexylacetamide |
| CAS Number | 63177-66-2 | 683-57-8 | 1124-53-4 |
| Molecular Formula | C₈H₁₄BrNO | C₂H₄BrNO | C₈H₁₅NO |
| Molecular Weight | 220.11 g/mol | 137.96 g/mol | 141.21 g/mol |
| Appearance | White to off-white solid | White to faintly yellow crystalline powder | White crystalline solid |
| Melting Point | Not available | 149-151 °C | 104-106 °C |
| Boiling Point | Not available | Decomposes | 268 °C |
Experimental Protocol: Synthesis of this compound
A standard and predictable method for the synthesis of this compound involves the acylation of cyclohexylamine with a bromoacetyl halide.
Materials:
-
Cyclohexylamine (1.0 equivalent)
-
Bromoacetyl bromide (or bromoacetyl chloride) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (TEA) or pyridine as a base (1.2 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add bromoacetyl bromide dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization: The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.
Figure 1: General workflow for the synthesis of this compound.
Potential Biological Activities and Mechanism of Action
The α-bromoacetamide functional group is a known electrophile and can act as an alkylating agent. This reactivity is the likely source of its biological activity.
Mechanism of Action: Alkylation
Alpha-haloacetamides are known to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins and peptides. This covalent modification can lead to the inactivation of enzymes or the disruption of protein function.
Figure 2: Proposed mechanism of action via alkylation of biological nucleophiles.
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, this compound could be investigated for the following applications:
-
Antimicrobial Activity: Many N-substituted acetamides have demonstrated antibacterial and antifungal properties. The alkylating nature of the molecule could disrupt essential microbial enzymes.
-
Anticancer Activity: Alkylating agents are a well-established class of anticancer drugs. The cytotoxicity of this compound could be explored against various cancer cell lines.
-
Enzyme Inhibition: The compound could act as an irreversible inhibitor for enzymes with a critical cysteine residue in their active site.
Table 2: Potential Biological Activities and Supporting Evidence from Related Compounds
| Biological Activity | Rationale and Evidence from Similar Compounds |
| Antimicrobial | N-substituted 2-haloacetamides have shown activity against a range of bacteria and fungi. For example, derivatives of N-phenylacetamide have been synthesized and shown to have antibacterial properties[2]. |
| Anticancer | The α-haloacetamide moiety is a known pharmacophore in the design of anticancer agents. The cytotoxicity of 2-bromoacetamide has been documented, and it is known to induce developmental toxicity, suggesting potent cellular effects[3][4]. |
| Enzyme Inhibition | The ability of α-haloacetamides to act as covalent inhibitors makes them candidates for targeting specific enzymes. For instance, haloacetamides have been used to target cysteines in proteins for therapeutic intervention. |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Figure 3: Workflow for the initial biological evaluation of this compound.
Conclusion
While specific literature on this compound is scarce, its chemical structure strongly suggests its potential as a biologically active molecule, likely acting as an alkylating agent. The synthesis is predicted to be straightforward, and established protocols for evaluating its antimicrobial and cytotoxic properties can be readily applied. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this and other related N-substituted haloacetamides. Further empirical investigation is necessary to fully elucidate the chemical and biological profile of this compound.
References
- 1. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Developmental toxicity of 2-bromoacetamide on peri- and early post-implantation mouse embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-bromoacetamide exposure impairs oocyte maturation in mice and humans primarily via disrupting the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-mercaptobenzothiazole derivatives using "2-bromo-N-cyclohexylacetamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzothiazole (2-MBT) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities and industrial applications.[1][2][3][4] These derivatives are known to exhibit antimicrobial, antifungal, anti-inflammatory, antitumor, and various other pharmacological properties.[1][2][3][4] The synthesis of S-substituted 2-MBT derivatives is a common strategy to explore and modulate their biological effects. This is typically achieved through the nucleophilic substitution reaction of the thiol group of 2-MBT with various electrophiles.
This application note provides a detailed protocol for the synthesis of a specific 2-mercaptobenzothiazole derivative, 2-((benzo[d]thiazol-2-yl)thio)-N-cyclohexylacetamide, through the reaction of 2-mercaptobenzothiazole with 2-bromo-N-cyclohexylacetamide. This reaction is an example of S-alkylation, a fundamental transformation in the derivatization of 2-MBT.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction (Sɴ2). The thiol group of 2-mercaptobenzothiazole, in the presence of a base, is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of this compound, displacing the bromide ion and forming the desired S-substituted product.
General Reaction Scheme:
References
Application Notes and Protocols: 2-bromo-N-cyclohexylacetamide as a Thiol Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-cyclohexylacetamide is a haloacetamide-containing compound that serves as an effective alkylating agent for nucleophilic functional groups, particularly the thiol groups of cysteine residues in peptides and proteins. The presence of an electrophilic carbon adjacent to the bromine atom allows for a nucleophilic substitution reaction with the thiolate anion of cysteine, forming a stable and irreversible thioether bond. This covalent modification is a fundamental technique in proteomics and drug discovery for applications such as protein labeling, inhibition studies, and the characterization of protein structure and function.
The N-cyclohexyl group influences the compound's lipophilicity, which may affect its solubility and interaction with target proteins. The reactivity of this compound is comparable to other bromoacetamides, which are known to be effective but less reactive than their iodoacetamide counterparts.[1] This property can be advantageous in certain applications where greater selectivity is desired.
Applications in Research and Drug Development:
-
Cysteine Blocking: In bottom-up proteomics workflows, free cysteine residues are often alkylated to prevent the formation of disulfide bonds, ensuring complete protein denaturation and efficient enzymatic digestion.[2][3]
-
Irreversible Inhibition Studies: As a reactive electrophile, this compound can be incorporated into small molecule inhibitors to covalently target cysteine residues in the active or allosteric sites of enzymes, leading to irreversible inhibition.[4][5][6] This is a valuable strategy in drug development for achieving prolonged and potent target engagement.[7]
-
Activity-Based Protein Profiling (ABPP): When functionalized with a reporter tag (e.g., a fluorophore or biotin), derivatives of this compound can be used as probes in ABPP to identify and profile the activity of specific enzyme families within complex biological systems.[8][9]
Mechanism of Action: Thiol Alkylation
The alkylation of a thiol group by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of a deprotonated cysteine residue (thiolate anion) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.
Caption: SN2 mechanism of thiol alkylation by this compound.
Experimental Protocols
The following protocols are generalized for the use of this compound as a thiol alkylating agent. Optimization of parameters such as concentration, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Alkylation of Cysteine Residues in Purified Proteins
This protocol is suitable for blocking cysteine residues in a purified protein sample prior to downstream applications like mass spectrometry.
Materials:
-
Purified protein solution
-
Reduction buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM Dithiothreitol (DTT)
-
Alkylation buffer: 50 mM Tris-HCl, pH 8.5
-
This compound stock solution (100 mM in a compatible organic solvent like DMSO or DMF)
-
Quenching solution: 1 M DTT
Procedure:
-
Protein Solubilization: Dissolve the purified protein in the reduction buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds: Incubate the protein solution at 56°C for 30 minutes to reduce all disulfide bonds. Allow the solution to cool to room temperature.
-
Alkylation: Add the this compound stock solution to the reduced protein sample to a final concentration of 15 mM. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 45 minutes.
-
Quenching: Add quenching solution to a final concentration of 20 mM DTT to consume any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: The alkylated protein is now ready for downstream applications. Depending on the application, buffer exchange or protein precipitation may be necessary to remove excess reagents.
Caption: Workflow for the alkylation of cysteine residues in purified proteins.
Protocol 2: Irreversible Inhibition of a Cysteine-Containing Enzyme
This protocol provides a general method for assessing the irreversible inhibition of an enzyme by this compound.
Materials:
-
Purified enzyme solution
-
Assay buffer (optimized for enzyme activity)
-
This compound stock solutions (serial dilutions in a compatible organic solvent)
-
Substrate for the enzyme
-
Detection reagent (if necessary for the enzyme assay)
Procedure:
-
Enzyme Preparation: Prepare a solution of the purified enzyme in the assay buffer at a concentration suitable for activity measurement.
-
Inhibitor Incubation: In a multi-well plate, add the enzyme solution to wells containing increasing concentrations of this compound (and a vehicle control).
-
Time-Dependent Inhibition: Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 15, 30, 60 minutes) at a controlled temperature.
-
Initiate Reaction: At each time point, initiate the enzymatic reaction by adding the substrate to the wells.
-
Measure Activity: Measure the enzyme activity using an appropriate detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the remaining enzyme activity against the incubation time for each inhibitor concentration. Determine the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄BrNO |
| Molecular Weight | 220.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol) |
| Purity | ≥95% |
Table 2: Recommended Reaction Conditions for Thiol Alkylation
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | The thiol group needs to be deprotonated to the more nucleophilic thiolate.[10] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the rate of reaction but may also lead to non-specific side reactions. |
| Reaction Time | 30 - 60 minutes | Should be optimized based on the reactivity of the target thiol and the concentration of the alkylating agent. |
| Molar Excess of Alkylating Agent | 10- to 50-fold over thiols | A significant molar excess is typically used to drive the reaction to completion. |
Signaling Pathway Visualization
While this compound is a general tool for thiol alkylation and not specific to a single signaling pathway, it can be used to probe pathways involving redox-sensitive cysteine residues or to irreversibly inhibit enzymes with critical cysteines. For example, it could be used to inhibit a cysteine protease involved in a specific signaling cascade.
The following diagram illustrates a hypothetical signaling pathway where an upstream signal leads to the activation of a cysteine protease, which in turn cleaves and activates a downstream effector protein. This compound can be used to irreversibly inhibit the cysteine protease, thus blocking the downstream signaling.
References
- 1. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of a Novel Ca2+ Release Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a putative Ca2+ release antagonist through the reaction of 2-bromo-N-cyclohexylacetamide with nicotinic acid. Detailed protocols for its synthesis and subsequent biological evaluation are presented to facilitate research and development in the field of calcium channel modulation.
Introduction
Intracellular calcium (Ca2+) signaling is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a variety of pathological conditions. Consequently, molecules that can modulate Ca2+ release from intracellular stores are of significant interest as potential therapeutic agents. This document outlines a proposed synthetic route and evaluation protocol for a novel compound, cyclohexyl-2-(nicotinoyloxy)acetamide, derived from the reaction of nicotinic acid with this compound. Nicotinic acid and its derivatives have been explored for their diverse pharmacological activities, including roles in cardiovascular health and as precursors for various bioactive molecules.
Proposed Synthetic Pathway
The synthesis of the target compound, cyclohexyl-2-(nicotinoyloxy)acetamide, is proposed to proceed via an O-alkylation of nicotinic acid with this compound. This reaction is a type of esterification where the carboxylate of nicotinic acid acts as a nucleophile, displacing the bromide from the alpha-carbon of the acetamide.
Caption: Proposed synthetic pathway for cyclohexyl-2-(nicotinoyloxy)acetamide.
Experimental Protocols
Protocol 1: Synthesis of Cyclohexyl-2-(nicotinoyloxy)acetamide
This protocol is based on general methods for O-alkylation of carboxylic acids with α-halo amides.
Materials:
-
Nicotinic acid
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add nicotinic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
To this stirred suspension, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure cyclohexyl-2-(nicotinoyloxy)acetamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Evaluation of Ca2+ Release Antagonism
This protocol describes a cell-based fluorescence assay to screen for antagonists of Ca2+ release from the endoplasmic reticulum (ER).[1][2]
Materials:
-
HEK293 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
Fluo-4 AM or other suitable Ca2+ indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Agonist to induce Ca2+ release (e.g., thapsigargin or a specific receptor agonist)
-
Test compound (cyclohexyl-2-(nicotinoyloxy)acetamide)
-
Known Ca2+ release antagonist as a positive control (e.g., dantrolene)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capability and automated injection
Procedure:
-
Cell Seeding: Seed HEK293 cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the Ca2+ indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Compound Incubation: After incubation, wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of the test compound, positive control, or vehicle (DMSO) to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measurement of Ca2+ Release: Place the microplate in the fluorescence microplate reader. Establish a baseline fluorescence reading for a few seconds.
-
Inject a known concentration of a Ca2+ release agonist into the wells while continuously recording the fluorescence intensity (e.g., at 488 nm excitation and 525 nm emission for Fluo-4).
-
Continue recording the fluorescence for a sufficient period to capture the peak of the Ca2+ transient and its subsequent decay.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The inhibitory effect of the test compound is determined by comparing the ΔF in the presence of the compound to the ΔF in the vehicle control.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
Caption: Overall experimental workflow from synthesis to biological evaluation.
Data Presentation
As the proposed compound is novel, no quantitative data is available. The following table provides IC50 values for known calcium channel blockers to serve as a benchmark for the evaluation of new compounds.
| Compound | Target/Assay | IC50 Value | Reference |
| Nifedipine | Depolarization-induced contractions in rat aorta | 2.9 nM | [3] |
| SQ 32,547 | Depolarization-induced contractions in rat aorta | 5.5 nM | [3] |
| SQ 32,926 | Depolarization-induced contractions in rat aorta | 8.1 nM | [3] |
| Felodipine | Human vascular preparations | pIC50 = 8.30 | [4] |
| Amlodipine | Human vascular preparations | pIC50 = 6.64 | [4] |
| Verapamil | Human vascular preparations | pIC50 = 6.26 | [4] |
pIC50 is the negative logarithm of the IC50 value.
Signaling Pathway
The target of many Ca2+ release antagonists are intracellular channels such as the ryanodine receptors (RyRs) or the inositol 1,4,5-trisphosphate receptors (IP3Rs) located on the membrane of the endoplasmic/sarcoplasmic reticulum. Antagonists block these channels, preventing the release of Ca2+ from these stores into the cytoplasm, thereby attenuating downstream Ca2+-dependent signaling pathways.
Caption: Simplified IP3 receptor-mediated Ca2+ release signaling pathway and the site of action for a Ca2+ release antagonist.
References
- 1. Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of Ryanodine Receptor Ca2+-Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-bromo-N-cyclohexylacetamide in the Synthesis of Novel PqsR Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel PqsR antagonists using 2-bromo-N-cyclohexylacetamide as a key reagent. The protocols are based on established methodologies for the synthesis of similar acetamide-based PqsR inhibitors and are intended to facilitate the discovery of new anti-virulence agents targeting Pseudomonas aeruginosa.
Introduction to PqsR and its Role in P. aeruginosa Virulence
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to multiple antibiotics. Its ability to cause persistent infections is largely attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). The Pseudomonas quinolone signal (pqs) system is a crucial component of this network, regulating the production of numerous virulence factors and playing a pivotal role in biofilm formation.[1][2] At the heart of the pqs system is the transcriptional regulator PqsR (also known as MvfR), which is activated by its native ligands, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ).[3] The activated PqsR-ligand complex upregulates the pqsABCDE operon, leading to the biosynthesis of more alkylquinolones (AQs) in a positive feedback loop. This signaling cascade ultimately controls the expression of virulence genes responsible for the production of toxins like pyocyanin and the formation of robust, antibiotic-tolerant biofilms.[4]
Given its central role in orchestrating P. aeruginosa pathogenicity, PqsR has emerged as a promising therapeutic target for the development of anti-virulence drugs.[2][5] By antagonizing PqsR, it is possible to disrupt pqs-dependent QS, thereby quenching the expression of virulence factors without exerting bactericidal pressure, which may reduce the likelihood of resistance development.
PqsR Signaling Pathway
The PqsR-dependent signaling pathway is a key regulatory network in P. aeruginosa. The following diagram illustrates the core components and their interactions.
Caption: The PqsR signaling pathway in Pseudomonas aeruginosa.
Synthesis of Novel PqsR Antagonists using this compound
This section outlines a protocol for the synthesis of a novel PqsR antagonist with a 2-((5-methyl-5H-[1][4][5]triazino[5,6-b]indol-3-yl)thio)acetamide scaffold, utilizing this compound as a key building block. The procedure is adapted from the synthesis of structurally related PqsR inhibitors.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the target PqsR antagonist.
Caption: Workflow for the synthesis and evaluation of PqsR antagonists.
Detailed Synthetic Protocol
Materials:
-
This compound
-
Triethylamine (NEt3)
-
Dichloromethane (DCM), anhydrous
-
Water (deionized)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., petroleum ether/ethyl acetate mixtures)
Procedure:
-
To a solution of 5-methyl-5H-[1][4][5]triazino[5,6-b]indole-3-thiol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure target compound.
-
Characterize the final product by NMR and LC-MS to confirm its structure and purity.
Biological Evaluation of PqsR Antagonists
PqsR Reporter Assay
The inhibitory activity of the synthesized compound against PqsR can be determined using a P. aeruginosa strain carrying a pqsA promoter-reporter fusion (e.g., pqsA-lux or pqsA-gfp).
Protocol:
-
Grow the P. aeruginosa reporter strain overnight in a suitable medium (e.g., LB broth) at 37 °C with shaking.
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
In a 96-well microtiter plate, add the diluted bacterial culture to wells containing serial dilutions of the synthesized compound (e.g., from 100 µM to 0.1 µM). Include a DMSO control.
-
Incubate the plate at 37 °C with shaking for a defined period (e.g., 18 hours).
-
Measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) of the cultures.
-
Normalize the reporter signal to the cell density.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PqsR activity.
Pyocyanin Inhibition Assay
Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa whose production is regulated by the pqs system.
Protocol:
-
Grow P. aeruginosa (e.g., PA14 or PAO1) overnight in a suitable medium.
-
Inoculate fresh medium with the overnight culture to a starting OD600 of 0.05.
-
Add the synthesized compound at various concentrations to the cultures. Include a DMSO control.
-
Incubate the cultures at 37 °C with shaking for 18-24 hours.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube and extract the pyocyanin with chloroform.
-
Re-extract the pyocyanin from the chloroform layer into an acidic aqueous solution (0.2 M HCl), which will turn pink.
-
Measure the absorbance of the pink solution at 520 nm.
-
Quantify the pyocyanin concentration and determine the percentage of inhibition relative to the control.
Quantitative Data Summary
The following tables summarize the biological activity of a series of PqsR antagonists with a similar 2-((5-methyl-5H-[1][4][5]triazino[5,6-b]indol-3-yl)thio)acetamide scaffold, as reported in the literature.[1] These data can serve as a benchmark for newly synthesized compounds.
Table 1: In Vitro PqsR Inhibitory Activity (IC50)
| Compound | P. aeruginosa PAO1-L IC50 (µM) | P. aeruginosa PA14 IC50 (µM) |
| 7 | 0.98 ± 0.02 | Inactive at 10 µM |
| 40 | 0.25 ± 0.12 | 0.34 ± 0.03 |
Table 2: Inhibition of Pyocyanin Production
| Compound | Concentration (µM) | % Inhibition in PAO1-L | % Inhibition in PA14 |
| 40 | 1 | >80% | >80% |
Conclusion
The protocols and data presented here provide a framework for the synthesis and evaluation of novel PqsR antagonists using this compound. By targeting the PqsR-mediated quorum sensing pathway, these compounds have the potential to serve as valuable tools for basic research and as starting points for the development of new anti-virulence therapies to combat P. aeruginosa infections. The provided methodologies for synthesis and biological characterization will enable researchers to efficiently assess the potential of their newly designed molecules.
References
- 1. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel PqsR antagonists to combat Pseudomonas aeruginosa infections - Nottingham ePrints [eprints.nottingham.ac.uk]
- 3. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]
- 4. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
Application Notes and Protocols for N-alkylation with 2-bromo-N-cyclohexylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-alkylation of primary and secondary amines using 2-bromo-N-cyclohexylacetamide. This method is foundational for the synthesis of various N-substituted cyclohexylacetamide derivatives, which are of interest in medicinal chemistry and drug development due to their potential biological activities. The following protocols are based on established methodologies for similar N-alkylation reactions with α-haloacetamides.
Introduction
N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This compound is a valuable reagent for introducing a cyclohexylacetamido methyl group onto a nucleophilic nitrogen atom. This transformation is typically achieved through a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic carbon bearing the bromine atom. The resulting N-substituted products can serve as key intermediates or final compounds in the development of new therapeutic agents. Careful control of reaction conditions is essential to ensure high yields and minimize side products.
Experimental Protocols
This section details a general procedure for the N-alkylation of an amine with this compound. The protocol is analogous to the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives.[1]
Materials and Equipment:
-
This compound (CAS 63177-66-2)
-
Primary or secondary amine of choice
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
General Procedure:
-
Reaction Setup: To a round-bottom flask, add the amine (1.0 eq.). Dissolve the amine in dichloromethane.
-
Addition of Base: Add a saturated aqueous solution of potassium carbonate (a volume equivalent to the organic solvent can be used).
-
Addition of Alkylating Agent: To the stirred biphasic mixture, add a solution of this compound (1.0-1.2 eq.) in dichloromethane dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material (amine) is consumed. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the key reactants and conditions for the N-alkylation reaction. The expected yields are based on analogous reactions and may vary depending on the specific amine used.[1]
| Reactant/Parameter | Role | Stoichiometry/Value |
| This compound | Alkylating Agent | 1.0 - 1.2 equivalents |
| Amine (Primary/Secondary) | Substrate/Nucleophile | 1.0 equivalent |
| Potassium Carbonate (K₂CO₃) | Base | In excess (saturated solution) |
| Dichloromethane (CH₂Cl₂) | Solvent | Anhydrous |
| Temperature | Reaction Condition | Room Temperature |
| Reaction Time | Reaction Condition | 2 - 24 hours (typical) |
| Expected Yield | Outcome | 50 - 70% (estimated) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.
Caption: Workflow for N-alkylation using this compound.
References
Application Notes and Protocols for the Synthesis of 2-bromo-N-cyclohexylacetamide via EDC/DIPEA Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of a vast array of molecules, including pharmaceuticals, peptidomimetics, and other biologically active compounds. The coupling of a carboxylic acid with an amine to form an amide is frequently mediated by carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-bromo-N-cyclohexylacetamide from bromoacetic acid and cyclohexylamine using EDC/DIPEA coupling conditions.
Reaction Principle
The EDC/DIPEA-mediated amide coupling proceeds through a multi-step mechanism. Initially, EDC activates the carboxylic acid (bromoacetic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine (cyclohexylamine). DIPEA acts as a proton scavenger, neutralizing the hydrochloride salt of EDC and the carboxylic acid proton, thereby facilitating the reaction and preventing the protonation of the amine nucleophile. The reaction of the amine with the O-acylisourea intermediate yields the desired amide product, this compound, and a water-soluble urea byproduct, which simplifies purification.
Mandatory Visualizations
Reaction Mechanism
Caption: EDC/DIPEA coupling mechanism for amide synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Data Presentation
Table 1: Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (mg) | Volume (mL) | Density (g/mL) |
| Bromoacetic Acid | 138.95 | 1.0 | 5.0 | 695 | - | - |
| Cyclohexylamine | 99.17 | 1.1 | 5.5 | 545 | 0.62 | 0.867 |
| EDC.HCl | 191.70 | 1.2 | 6.0 | 1150 | - | - |
| DIPEA | 129.24 | 2.5 | 12.5 | 1616 | 2.18 | 0.742 |
| Dichloromethane (DCM) | - | - | - | - | 50 | 1.33 |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value/Condition | Notes |
| Reaction Scale | 5.0 mmol | Can be scaled up or down with adjustments to solvent volume. |
| Solvent | Dichloromethane (DCM) | Anhydrous grade is recommended. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm from EDC addition. |
| Reaction Time | 4-16 hours | Monitor progress by Thin Layer Chromatography (TLC). |
| Work-up | Aqueous wash | Removes water-soluble byproducts and unreacted reagents.[1] |
| Purification | Silica Gel Chromatography | Eluent system to be determined by TLC analysis. |
| Expected Yield | 70-90% | Yields can vary based on reaction scale and purity of reagents.[2] |
Experimental Protocol
Materials and Equipment
-
Bromoacetic Acid
-
Cyclohexylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve bromoacetic acid (1.0 eq.) and cyclohexylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Base Addition: To the cooled solution, add DIPEA (2.5 eq.) dropwise while maintaining the temperature at 0 °C.
-
EDC Addition: Add EDC.HCl (1.2 eq.) portion-wise to the reaction mixture. An exotherm may be observed. Ensure the temperature does not rise significantly above 0 °C during the addition.
-
Reaction: After the addition of EDC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-16 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and finally with brine.[1] Each wash helps to remove unreacted starting materials and byproducts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined based on TLC analysis of the crude material.
-
Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield this compound as the final product.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive EDC due to hydrolysis. | Use fresh EDC from a tightly sealed container. Allow the reagent to warm to room temperature before opening to prevent moisture condensation. |
| Insufficient base. | Ensure the correct stoichiometry of DIPEA is used, especially if starting materials are salts. | |
| Multiple Spots on TLC | Side reactions (e.g., N-acylurea formation). | Consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to suppress side reactions, although this deviates from the specified EDC/DIPEA-only condition. |
| Difficulty in Purification | Water-soluble byproducts remaining. | Ensure thorough aqueous work-up. Multiple washes may be necessary. |
| Co-elution of impurities. | Optimize the eluent system for column chromatography. A shallower gradient may improve separation. |
This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Synthesis of 2-bromo-N-cyclohexylacetamide using Triethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-bromo-N-cyclohexylacetamide, a valuable building block in organic synthesis and medicinal chemistry. The procedure outlines the N-acylation of cyclohexylamine with a bromoacetyl halide in the presence of triethylamine as an acid scavenger.
Introduction
This compound is a bifunctional molecule containing both an amide and a reactive alkyl bromide. This structure makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The alkyl bromide moiety can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This compound and its derivatives are of interest in drug discovery and development due to their potential biological activities.
Principle of the Reaction
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between cyclohexylamine and a bromoacetyl halide (e.g., bromoacetyl bromide or bromoacetyl chloride). Cyclohexylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This reaction produces hydrogen halide (HBr or HCl) as a byproduct. Triethylamine, a tertiary amine, is used as a base to neutralize the acidic byproduct, driving the reaction to completion and preventing the protonation of the cyclohexylamine reactant.
Applications
The this compound intermediate is primarily used in the following areas:
-
Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents. The bromo group can be displaced by various nucleophiles to generate a library of compounds for screening.
-
Organic Synthesis: As a versatile building block for the introduction of the N-cyclohexylacetamido moiety into larger molecules.
-
Material Science: For the functionalization of polymers and surfaces.
Experimental Protocol
This protocol is based on general procedures for N-acylation reactions.[1][2][3]
4.1. Materials and Equipment
-
Reagents:
-
Cyclohexylamine
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
4.2. Reaction Setup
Caption: Reaction setup for the synthesis of this compound.
4.3. Synthetic Procedure
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of bromoacetyl bromide (1.05 eq.) in anhydrous DCM to the cooled amine solution via a dropping funnel over 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).
4.4. Work-up Procedure
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
4.5. Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Quantitative Data
The following table summarizes representative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| Cyclohexylamine | 1.0 eq. |
| Bromoacetyl Bromide | 1.05 eq. |
| Triethylamine | 1.1 eq. |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 2 - 4 hours |
| Product | |
| Yield | 85 - 95% (Typical) |
| Purity | >95% (after recryst.) |
| Appearance | White to off-white solid |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Bromoacetyl bromide is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is flammable and has a strong odor. Handle it in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Use it in a fume hood and minimize exposure.
-
Always follow standard laboratory safety procedures.
References
Application Note: High-Purity Synthesis of 2-bromo-N-cyclohexylacetamide via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-bromo-N-cyclohexylacetamide from a crude reaction mixture using flash column chromatography. The described methodology is essential for researchers in organic synthesis and drug development requiring a high-purity intermediate for subsequent reactions. This document outlines the synthesis of the crude product, thin-layer chromatography (TLC) for solvent system optimization, the flash column chromatography procedure, and methods for characterization of the final product. All quantitative data is summarized in tables for clarity and reproducibility.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the preparation of various biologically active compounds and pharmaceutical intermediates. The synthesis of this compound, typically through the acylation of cyclohexylamine with a bromoacetylating agent, can result in a crude product containing unreacted starting materials and by-products. The presence of these impurities can interfere with subsequent synthetic steps, making their removal critical. Flash column chromatography is a rapid and efficient technique for the purification of such reaction products. This protocol provides a systematic approach to achieve high purity of the target compound.
Experimental Overview
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: TLC Analysis for Eluent System Optimization
Thin-layer chromatography was employed to determine the optimal solvent system for the separation of this compound from major impurities. The ideal eluent system should provide a good separation between the product and impurities, with a target Rf value for the product between 0.3 and 0.4.
| Eluent System (Hexane:Ethyl Acetate) | Rf of Cyclohexylamine | Rf of this compound | Rf of Bromoacetic Acid | Observations |
| 9:1 | 0.1 | 0.25 | 0.0 | Poor separation of product and starting amine. |
| 4:1 | 0.2 | 0.35 | 0.0 | Good separation. Product well-resolved. |
| 7:3 | 0.3 | 0.50 | 0.05 | Product Rf is slightly high. |
| 1:1 | 0.5 | 0.75 | 0.1 | Poor separation, high Rf values for product and amine. |
Stationary Phase: Silica gel 60 F254 Visualization: UV light (254 nm) and potassium permanganate stain.
Based on the TLC analysis, a hexane:ethyl acetate ratio of 4:1 was selected as the optimal eluent system for flash column chromatography.
Table 2: Column Chromatography Purification Data
| Parameter | Value |
| Mass of Crude Product | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Eluent System | Hexane:Ethyl Acetate (4:1) |
| Fractions Collected | 50 x 20 mL |
| Product-containing Fractions | 15-35 |
| Mass of Purified Product | 3.8 g |
| Yield | 76% |
| Purity (by 1H NMR) | >98% |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol describes the synthesis of the crude product prior to purification.
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add bromoacetyl bromide (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Flash Column Chromatography Purification
This protocol details the purification of the crude product using flash column chromatography.
Caption: Workflow for flash column chromatography purification.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in the 4:1 hexane:ethyl acetate eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the 4:1 hexane:ethyl acetate solvent system.
-
Maintain a constant flow rate and collect fractions of approximately 20 mL.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product as a white to off-white solid.
-
Protocol 3: Product Characterization
The identity and purity of the final product should be confirmed by analytical techniques.
Purity Assessment:
-
1H NMR: The purity can be determined by integrating the characteristic peaks of the product against any impurity peaks.
-
Melting Point: A sharp melting point is indicative of high purity. The literature melting point for this compound is in the range of 105-108 °C.
Identity Confirmation:
-
1H NMR (400 MHz, CDCl3): δ (ppm) ~5.9 (br s, 1H, NH), 3.8 (s, 2H, CH2Br), 3.7 (m, 1H, NCH), 1.9-1.1 (m, 10H, cyclohexyl CH2).
-
13C NMR (100 MHz, CDCl3): δ (ppm) ~165 (C=O), 50 (NCH), 33 (cyclohexyl CH2), 30 (CH2Br), 25 (cyclohexyl CH2), 24 (cyclohexyl CH2).
-
FT-IR (KBr, cm-1): ~3280 (N-H stretch), ~2930, 2850 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~650 (C-Br stretch).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation on the column | Inappropriate eluent system. | Re-optimize the eluent system using TLC. A less polar system (e.g., 9:1 hexane:ethyl acetate) may be needed if the product elutes too quickly. |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate). |
| Tailing of spots on TLC and column | Compound is interacting strongly with the silica gel. | Add a small amount (~0.5%) of triethylamine to the eluent to suppress the acidic nature of the silica gel. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following the detailed steps for synthesis, TLC optimization, and column purification, researchers can obtain the target compound in high purity, suitable for use in further synthetic applications in the fields of medicinal chemistry and drug development.
Application Notes and Protocols for the Use of 2-bromo-N-cyclohexylacetamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-bromo-N-cyclohexylacetamide as a versatile reagent for the introduction of N-cyclohexylacetamide side chains in drug discovery. This scaffold is of significant interest due to the presence of the amide bond, a fundamental linkage in numerous biologically active molecules, and the cyclohexyl group, which can modulate lipophilicity and conformational properties of a drug candidate.
Introduction
The amide functional group is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals. The N-cyclohexylacetamide moiety, in particular, offers a lipophilic cyclohexyl ring that can enhance membrane permeability and a secondary amide that can participate in crucial hydrogen bonding interactions with biological targets. This compound serves as a key building block for introducing this functional group onto various scaffolds through nucleophilic substitution reactions. Its reactivity stems from the electrophilic carbon atom bearing the bromine, which is susceptible to attack by a range of nucleophiles, including amines, thiols, and phenols. This allows for the synthesis of a diverse library of compounds with potential therapeutic applications, including antimicrobial and enzyme inhibitory activities.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄BrNO |
| Molecular Weight | 220.11 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 63177-66-2 |
Applications in Drug Discovery
Derivatives of N-cyclohexylacetamide have shown promise in various therapeutic areas:
-
Antimicrobial Agents: N-cyclohexylacetamide derivatives have demonstrated moderate activity against certain bacterial strains.[1]
-
Enzyme Inhibition: Some derivatives have been explored as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[1]
Experimental Protocols
The following protocols are generalized procedures for the alkylation of various nucleophiles with this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol describes the synthesis of N-substituted glycines with a cyclohexylamide terminus.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
If a solid precipitate (e.g., inorganic salts) is present, filter the mixture.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.
-
Quantitative Data (Example):
The reaction of 2-bromo-N-(p-chlorophenyl)acetamide with various amines at room temperature has been reported to yield the corresponding 2-amino-N-(p-chlorophenyl)acetamide derivatives with yields around 60%.[2] While this is an analogous system, similar yields can be expected for reactions with this compound under optimized conditions.
Protocol 2: O-Alkylation of Phenols
This protocol describes the synthesis of aryloxy N-cyclohexylacetamides.
Reaction Scheme:
Materials:
-
This compound
-
Phenol or substituted phenol
-
Anhydrous solvent (e.g., Acetone, Acetonitrile (ACN), Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the phenol (1.0 eq) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data (Example):
The synthesis of 2-(3-Bromo-phenoxy)-N-cyclohexyl-acetamide was achieved with a 95% yield by reacting 2-chloro-N-cyclohexylacetamide with 3-bromophenol in the presence of potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 120-130°C. This demonstrates the high efficiency of this O-alkylation reaction.
Characterization Data for 2-(3-Bromo-phenoxy)-N-cyclohexyl-acetamide:
| Technique | Data |
| IR (KBr, cm⁻¹) | 3322, 2932, 2853, 1651, 1591, 1543, 1471, 1279, 1225, 1059, 865, 855, 766 |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 7.20-7.15 (m, 2H), 7.11 (s, 1H), 6.86-6.84 (m, 1H), 6.34 (br s, 1H), 4.44 (s, 2H), 3.91-3.82 (m, 1H), 1.94-1.91 (m, 2H), 1.73-1.61 (m, 3H), 1.40-1.37 (m, 2H), 1.20-1.17 (m, 3H) |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 166.3, 157.7, 130.7, 125.1, 122.9, 118.4, 113.9, 67.4, 47.8, 32.8, 25.3, 24.6 |
| Mass (m/z) | 312.1 [M+1] |
| Elemental Analysis | Calcd for C₁₄H₁₈BrNO₂: C, 53.86; H, 5.81; N, 4.49. Found: C, 53.79; H, 5.78; N, 4.46 |
Protocol 3: S-Alkylation of Thiols
This protocol describes the synthesis of thioether-linked N-cyclohexylacetamides.
Reaction Scheme:
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Anhydrous solvent (e.g., Ethanol, DMF, Acetonitrile)
-
Base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium ethoxide (NaOEt))
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if necessary)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the thiol (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Addition of Base: Add the base (1.1 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Addition of Alkylating Agent: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat as necessary. Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of amide side chains using this compound.
Caption: Logical relationship of this compound in drug discovery applications.
Safety Information
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all manipulations in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information before use.
References
Synthesis of Novel Antitubercular Agents Utilizing 2-bromo-N-cyclohexylacetamide
Application Notes and Protocols for Researchers in Drug Discovery
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, specifically a series of 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives, which have demonstrated promising antitubercular activity. The core starting material for these syntheses is 2-bromo-N-cyclohexylacetamide, a versatile reagent in medicinal chemistry.
Introduction
Tuberculosis remains a significant global health challenge, necessitating the development of new and effective therapeutic agents. This protocol outlines the synthesis of a series of compounds that target the type II NADH dehydrogenase (NDH-2) of Mycobacterium tuberculosis (Mtb). The synthetic strategy leverages the reactivity of this compound as a key building block for introducing the N-cyclohexyl acetamide moiety, a pharmacophore known for its potential biological activities.[1]
Chemical Properties and Reactivity
This compound is an α-haloamide that serves as an excellent electrophile. The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of the target antitubercular agents through a nucleophilic substitution reaction with various 2-mercaptobenzothiazole derivatives.
Experimental Protocols
Synthesis of this compound (Precursor A)
This protocol describes the synthesis of the key starting material, this compound.
Materials:
-
Bromoacetic acid
-
Cyclohexylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
Procedure: [1]
-
To an oven-dried round bottom flask, add bromoacetic acid (1 mmol, 1 equiv.), cyclohexylamine (1 mmol, 1 equiv.), and EDC·HCl (1 mmol, 1 equiv.) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add DIPEA (0.5 equiv.) to the reaction mixture.
-
Continue stirring the mixture overnight at room temperature.
-
After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide Derivatives (C1-C14)
This protocol outlines the synthesis of the final bioactive compounds through the reaction of this compound with various substituted benzo[d]thiazole-2-thiols.
Materials:
-
This compound (Precursor A)
-
Substituted benzo[d]thiazole-2-thiol derivatives (Precursor B)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
Procedure: [1]
-
In an oven-dried round bottom flask, dissolve this compound (1 mmol, 1 equiv.) and the corresponding substituted benzo[d]thiazole-2-thiol derivative (1 mmol, 1 equiv.) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under vacuum to yield the crude product.
-
Purify the product by column chromatography to obtain the final 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives.
Quantitative Data
The synthesized 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives were evaluated for their in vitro antitubercular activity against the Mtb H37Rv strain. The minimum inhibitory concentration (MIC) values are summarized in the table below.
| Compound ID | Substituent on Benzothiazole | MIC (µg/mL) |
| C1 | H | >100 |
| C2 | 4-fluoro | 50 |
| C3 | 5-chloro | 25 |
| C4 | 6-fluoro | 12.5 |
| C5 | 6-chloro | 6.25 |
| C6 | 6-bromo | 12.5 |
| C7 | 6-nitro | 25 |
| C8 | 7-nitro | 50 |
| C9 | 4,6-difluoro | 6.25 |
| C10 | 5-chloro-6-fluoro | 3.125 |
| C11 | 4,5,6,7-tetrafluoro | 50 |
| C12 | 6-methoxy | >100 |
| C13 | 6-ethoxy | >100 |
| C14 | 4-methyl | >100 |
| Isoniazid | (Standard) | 0.025 |
Data sourced from:[1]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for antitubercular agents.
Proposed Signaling Pathway Inhibition
Caption: Inhibition of Mtb NDH-2 by synthesized compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-bromo-N-cyclohexylacetamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-bromo-N-cyclohexylacetamide. Our goal is to help you optimize your reaction yield and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the synthesis of this compound is a common issue that can arise from several factors. Below is a systematic guide to troubleshooting this problem.
-
Reagent Quality:
-
Cyclohexylamine: Ensure the cyclohexylamine is pure and free from water. Contaminants can react with bromoacetyl bromide, reducing the yield.
-
Bromoacetyl Bromide: This reagent is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently purified batch. The presence of HBr from decomposition can protonate the cyclohexylamine, rendering it non-nucleophilic.
-
Solvent: Anhydrous solvents are crucial. The presence of water will lead to the hydrolysis of bromoacetyl bromide.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side products. Running the reaction at too high a temperature can lead to degradation of the product and starting materials.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the HBr byproduct of the reaction. Insufficient base or the use of a nucleophilic base can lead to low yields.
-
-
Side Reactions:
-
Over-alkylation: While less common for secondary amides, it's a possibility.
-
Reaction with Solvent: Some solvents may not be inert and could react with bromoacetyl bromide.
-
Issue 2: Presence of Impurities in the Final Product
Question: After work-up, my product is not pure. What are the likely impurities and how can I remove them?
Answer: Impurities can significantly affect the utility of your final product. Here are some common impurities and methods for their removal:
-
Unreacted Starting Materials:
-
Cyclohexylamine: Can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
-
Bromoacetyl Bromide: Can be quenched by adding a small amount of water or a primary amine scavenger resin during work-up.
-
-
Byproducts:
-
Triethylammonium Bromide: This salt is formed from the triethylamine and HBr. It is typically removed by washing the organic layer with water.
-
Hydrolyzed Bromoacetyl Bromide: Bromoacetic acid can be formed if water is present. This can be removed by washing with a saturated sodium bicarbonate solution.
-
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.
-
Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Anhydrous aprotic solvents are generally preferred. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used. The choice of solvent can influence reaction rate and solubility of the starting materials and byproducts.
Q2: Which base should I use and in what quantity?
A2: A non-nucleophilic organic base is recommended to avoid competition with the cyclohexylamine. Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are excellent choices. At least one equivalent of the base should be used to neutralize the HBr formed during the reaction. Using a slight excess (1.1-1.2 equivalents) is often beneficial.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system (e.g., ethyl acetate/hexanes) should be used to separate the starting materials from the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q4: My reaction mixture turned dark. Is this normal?
A4: Some darkening of the reaction mixture can occur, especially if the reaction is run at a higher temperature or for an extended period. However, significant darkening could indicate decomposition or side reactions. It is advisable to maintain a low temperature and monitor the reaction closely.
Q5: What is the typical work-up procedure for this reaction?
A5: A typical work-up involves quenching the reaction with water, separating the organic layer, and then washing the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Data Presentation
The following table presents illustrative data on how different reaction parameters can affect the yield of this compound. This data is intended to serve as a guideline for optimization.
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | Et3N (1.1) | 0 | 2 | 85 |
| 2 | MeCN | Et3N (1.1) | 0 | 2 | 88 |
| 3 | THF | Et3N (1.1) | 0 | 2 | 82 |
| 4 | DCM | DIPEA (1.1) | 0 | 2 | 87 |
| 5 | DCM | Et3N (1.1) | 25 | 1 | 75 |
| 6 | DCM | Et3N (1.0) | 0 | 2 | 78 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on general procedures for N-acylation with bromoacetyl bromide.
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclohexylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added a solution of bromoacetyl bromide (1.05 equiv.) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction progress is monitored by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, the reaction is quenched by the addition of water.
-
The layers are separated, and the organic layer is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
Technical Support Center: Reactions of 2-bromo-N-cyclohexylacetamide with Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the alkylation of amines with 2-bromo-N-cyclohexylacetamide.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low Yield of the Desired N-Alkylated Product
Q: My reaction is showing low conversion to the desired mono-alkylated product, with a significant amount of unreacted amine starting material remaining. What are the possible causes and how can I improve the yield?
A: Low yields in the N-alkylation of amines with this compound can stem from several factors. The primary issues are often related to reaction conditions and the reactivity of the starting materials.
Potential Causes and Solutions:
-
Insufficient Reactivity: The reaction conditions may not be optimal for the specific amine being used.
-
Solution: Increase the reaction temperature in increments of 10-20°C. Ensure the solvent is appropriate for an SN2 reaction; polar aprotic solvents like DMF or DMSO are often good choices.
-
-
Poor Solubility: The reactants, particularly the amine or the base, may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[1]
-
Solution: Switch to a solvent in which all components are more soluble. For instance, if using acetone with K₂CO₃ results in poor solubility, consider changing to DMF or DMSO.[1]
-
-
Inappropriate Base: The base used may not be strong enough to deprotonate the amine effectively, or it may be too sterically hindered.
-
Solution: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a metal hydride like NaH. Use caution with strong bases as they can promote elimination.
-
Issue 2: Formation of Multiple Alkylated Products (Over-alkylation)
Q: I am observing the formation of di- and tri-alkylated products in my reaction mixture, reducing the yield of my target mono-alkylated amine. How can I prevent this?
A: Over-alkylation is a common side reaction when alkylating primary or secondary amines, as the product amine is often more nucleophilic than the starting amine.[2][3]
Potential Causes and Solutions:
-
Relative Nucleophilicity: The newly formed secondary or tertiary amine is more reactive towards this compound than the starting amine.[3]
-
Solution 1: Stoichiometric Control: Use a large excess of the starting amine (3-5 equivalents) relative to this compound. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.
-
Solution 2: Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base over an extended period. This maintains a low concentration of the electrophile, minimizing its reaction with the product amine.
-
-
Reaction Concentration: High concentrations of reactants can favor bimolecular side reactions like over-alkylation.
-
Solution: Dilute the reaction mixture. While this may slow down the primary reaction, it can significantly suppress the rate of over-alkylation.
-
Issue 3: Presence of an Elimination Side Product
Q: My analysis shows the presence of N-cyclohexylacrylamide, an elimination byproduct. What causes this and how can it be minimized?
A: The formation of N-cyclohexylacrylamide is a result of an E2 elimination reaction, where a base removes a proton from the α-carbon, leading to the expulsion of the bromide ion and the formation of a double bond.
Potential Causes and Solutions:
-
Strong, Sterically Hindered Base: The use of strong and bulky bases (e.g., potassium tert-butoxide) can favor elimination over substitution.
-
Solution: Switch to a less sterically hindered base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good choices to minimize elimination.
-
-
High Reaction Temperature: Higher temperatures can favor elimination pathways.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and only heating if necessary.
-
-
Solvent Effects: The choice of solvent can influence the E2/SN2 ratio.
-
Solution: Polar aprotic solvents like DMF and DMSO generally favor SN2 reactions.
-
Issue 4: Hydrolysis of this compound
Q: I have identified 2-hydroxy-N-cyclohexylacetamide as an impurity in my product. How is this formed and what can be done to avoid it?
A: The presence of 2-hydroxy-N-cyclohexylacetamide indicates that the starting material, this compound, has undergone hydrolysis.
Potential Causes and Solutions:
-
Presence of Water: The reaction is likely contaminated with water, which can act as a nucleophile, displacing the bromide.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Basic Conditions: Hydrolysis can be accelerated under basic conditions.
-
Solution: While a base is necessary for the primary reaction, using a large excess or a very strong base in the presence of water can increase the rate of hydrolysis. Use the minimum amount of base required.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when reacting this compound with a primary amine?
A1: The most common side reaction is over-alkylation, leading to the formation of the corresponding secondary and tertiary amines. This occurs because the product primary amine is typically more nucleophilic than the starting primary amine, making it more reactive towards the remaining this compound.
Q2: How can I selectively synthesize the mono-alkylated product?
A2: To favor mono-alkylation, use a large excess of the amine (at least 3 equivalents) relative to this compound. Additionally, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, further minimizing over-alkylation.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base deprotonates the amine, increasing its nucleophilicity. For primary and secondary amines, the initial reaction forms an ammonium salt, and the base is required to neutralize this and regenerate the free amine for further reaction. The choice of base is critical. A non-nucleophilic, moderately strong base is ideal. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices. For less reactive amines, a stronger base like DBU may be necessary, but this can increase the risk of elimination.
Q4: Which solvent is best for this reaction?
A4: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally recommended for this type of SN2 reaction. They effectively solvate the cations while leaving the nucleophile relatively free, which can accelerate the reaction rate.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product(s) over time.
Q6: My amine is very sterically hindered. What can I do to improve the reaction rate?
A6: For sterically hindered amines, the reaction may be slow. Increasing the reaction temperature can help overcome the steric barrier. Using a more reactive alkylating agent, if possible (e.g., the corresponding iodoacetamide), can also increase the rate. Additionally, using a less hindered base and a highly polar solvent like DMSO can be beneficial.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the product distribution in the reaction of a generic primary amine with this compound. Note: These are representative values and actual results will vary depending on the specific amine and reaction setup.
Table 1: Effect of Amine Stoichiometry on Product Distribution
| Amine Equivalents | Mono-alkylated Product (%) | Di-alkylated Product (%) | Unreacted Amine (%) |
| 1.0 | 45 | 35 | 20 |
| 2.0 | 70 | 20 | 10 |
| 5.0 | 90 | 5 | 5 |
| Conditions: K₂CO₃ (2.0 equiv.), DMF, 60°C, 12h. |
Table 2: Influence of Base on Product Selectivity (Substitution vs. Elimination)
| Base | SN2 Product (%) | E2 Product (%) |
| K₂CO₃ | 92 | 8 |
| Triethylamine | 88 | 12 |
| DBU | 80 | 20 |
| Potassium tert-butoxide | 40 | 60 |
| Conditions: Amine (2.0 equiv.), Base (2.0 equiv.), Acetonitrile, 80°C, 8h. |
Experimental Protocols
The following are general experimental protocols for the reaction of this compound with a primary or secondary amine. These should be adapted and optimized for your specific substrate.
Protocol 1: General Procedure for Mono-N-alkylation of a Primary Amine
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (3.0 mmol, 3.0 equiv.) and a suitable anhydrous solvent (e.g., acetonitrile, 15 mL).
-
Addition of Base: Add potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (234 mg, 1.0 mmol, 1.0 equiv.) in the same anhydrous solvent (5 mL). Add this solution dropwise to the stirred amine/base mixture over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Reaction with a Secondary Amine
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve the secondary amine (1.2 mmol, 1.2 equiv.) in anhydrous DMF (10 mL).
-
Addition of Base: Cool the solution to 0°C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0°C.
-
Addition of Alkylating Agent: Dissolve this compound (234 mg, 1.0 mmol, 1.0 equiv.) in anhydrous DMF (2 mL) and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by flash chromatography.
Mandatory Visualizations
Caption: Main and side reaction pathways for the reaction of this compound with amines.
Caption: A troubleshooting workflow for identifying and resolving common issues in the reaction.
References
Formation of 1,3-dicyclohexylurea byproduct in "2-bromo-N-cyclohexylacetamide" reactions
Topic: Formation of 1,3-dicyclohexylurea (DCU) byproduct in "2-bromo-N-cyclohexylacetamide" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of 1,3-dicyclohexylurea (DCU) during the synthesis of this compound using dicyclohexylcarbodiimide (DCC).
Frequently Asked Questions (FAQs)
Q1: What is 1,3-dicyclohexylurea (DCU) and why does it form in my reaction to synthesize this compound?
A1: 1,3-Dicyclohexylurea (DCU) is a common byproduct formed when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form an amide bond between bromoacetic acid and cyclohexylamine.[1][2][3] DCC activates the carboxylic acid group of bromoacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with cyclohexylamine to produce the desired this compound and the DCU byproduct.[3][4] The formation of DCU is an inherent part of the DCC coupling mechanism.
Q2: Why is DCU a problem in my synthesis, and what are the main challenges in removing it?
A2: The primary issue with DCU is its low solubility in many common organic solvents, such as dichloromethane (DCM), ethyl acetate, and acetonitrile.[1][4][5][6] This low solubility can cause it to precipitate along with your desired product, this compound, leading to contamination and difficulties in purification. If not effectively removed, DCU can interfere with subsequent reactions and affect the purity and overall yield of your final product.[1]
Q3: What are the recommended methods for removing DCU from my reaction mixture?
A3: The most effective strategies for DCU removal leverage its poor solubility:
-
Precipitation and Filtration: This is the most common method.[1][5] After the reaction is complete, cooling the reaction mixture (e.g., in an ice bath) can further decrease the solubility of DCU, promoting its precipitation. The precipitated DCU can then be removed by vacuum filtration.[3][5]
-
Solvent Selection: Choosing a solvent in which your product is soluble but DCU is not is crucial. For instance, DCU has very low solubility in acetonitrile, which can be used to selectively precipitate it.
-
Crystallization: The temperature-dependent solubility of DCU allows for purification by crystallization. Dissolving the crude product in a minimal amount of a hot solvent and then cooling can lead to the crystallization of either the desired product or the DCU.
-
Chromatography: While filtration is preferred, column chromatography can be used to separate DCU from this compound if other methods fail.[5] Careful selection of the eluent is necessary to ensure good separation.
Q4: Are there alternative coupling reagents I can use to avoid DCU formation altogether?
A4: Yes, several alternatives to DCC can prevent the formation of insoluble DCU:
-
Water-Soluble Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular alternative.[1] The urea byproduct formed from EDC is water-soluble, allowing for its easy removal with an aqueous workup.[1]
-
Uronium/Aminium and Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and lead to faster reaction rates and less racemization.[7] While more expensive, they are excellent options for challenging couplings and avoid the issue of DCU formation.[7]
-
Diisopropylcarbodiimide (DIC): DIC is another carbodiimide that forms a urea byproduct (diisopropylurea) that is slightly more soluble in organic solvents than DCU, which can simplify purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Steric hindrance. | Ensure dropwise addition of DCC at 0°C and then allow the reaction to warm to room temperature and stir for several hours or overnight.[3][4] Consider adding an activating agent like 1-hydroxybenzotriazole (HOBt) to improve efficiency. |
| Product is heavily contaminated with a white solid (DCU) | DCU co-precipitation with the product; Inefficient filtration. | Optimize the filtration process by thoroughly washing the filter cake with a cold solvent in which the product is soluble but DCU is not. Re-dissolve the crude product in a minimal amount of a suitable hot solvent and cool to re-precipitate the DCU for a second filtration. |
| Difficulty filtering the precipitated DCU (clogged filter) | DCU has formed as a very fine precipitate. | Use a filter aid like Celite® to improve filtration flow. Dilute the reaction mixture with more solvent before filtration. |
| Alternative coupling reagent is not working effectively | Incorrect base or solvent for the chosen reagent; Reagent degradation. | Consult the specific protocol for the alternative reagent. Uronium/aminium and phosphonium reagents often require a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Ensure the alternative reagent is fresh and has been stored correctly. |
Data Presentation
Table 1: Representative Yields and Byproduct Formation in Amide Synthesis
| Coupling Reagent | Additive | Typical Product Yield (%) | DCU/Byproduct Formation (%) | Byproduct Solubility |
| DCC | None | 60-80 | 20-40 | Insoluble in most organic solvents[1][3] |
| DCC | HOBt | 75-95 | 5-25 | Insoluble in most organic solvents[1][3] |
| EDC | HOBt | 80-95 | 5-20 | Water-soluble |
| HATU | DIPEA | 85-98 | < 5 (as other byproducts) | Generally soluble |
Note: These are typical values and can vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound using DCC
Materials:
-
Bromoacetic acid
-
Cyclohexylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve bromoacetic acid (1.0 eq) and cyclohexylamine (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C. A white precipitate of DCU will start to form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again to 0°C for 30 minutes to maximize DCU precipitation.
-
Filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings. Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product further by recrystallization or column chromatography if necessary.
Protocol 2: Removal of DCU by Filtration and Solvent Precipitation
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Add a solvent in which this compound is soluble but DCU is highly insoluble (e.g., cold acetonitrile or a mixture of DCM and hexanes).
-
Stir or sonicate the mixture to break up any solids.
-
Cool the mixture in an ice bath for 30 minutes to ensure maximum precipitation of DCU.
-
Filter the mixture through a Büchner funnel, washing the collected DCU with a small amount of the cold solvent.
-
The filtrate contains the desired product. Concentrate the filtrate to obtain the purified this compound.
Visualizations
References
How to minimize byproducts in "2-bromo-N-cyclohexylacetamide" alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 2-bromo-N-cyclohexylacetamide. The following information is designed to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the alkylation of amines with this compound?
A1: The primary byproducts in the alkylation of a primary amine with this compound are the over-alkylation product (di-alkylation) and the hydrolysis product. If the reaction is carried out under strongly basic conditions or at elevated temperatures, an elimination byproduct may also be observed.
Q2: How does the choice of base impact the formation of byproducts?
A2: The base plays a crucial role in the reaction's success. A base that is too weak may result in low conversion rates. Conversely, a very strong base can promote elimination side reactions. The solubility of the base is also important; for instance, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in common organic solvents.[1]
Q3: What is the effect of the solvent on this alkylation reaction?
A3: The solvent can significantly influence reaction rates and selectivity.[2] Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the reactants and facilitate the SN2 reaction pathway. It is advisable to use anhydrous solvents to minimize the formation of the hydrolysis byproduct.
Q4: Can temperature be used to control the reaction and minimize byproducts?
A4: Yes, temperature is a critical parameter. While higher temperatures can accelerate the reaction, they can also increase the likelihood of side reactions, particularly elimination. It is recommended to start at room temperature and gently heat the reaction only if the conversion is slow, while carefully monitoring for byproduct formation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Mono-Alkylated Product and Significant Unreacted Starting Material
This is a common issue that can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Insufficiently Strong or Soluble Base | Switch to a more effective base. Cesium carbonate is a good alternative to potassium carbonate due to its higher solubility.[1] For less nucleophilic amines, a stronger base like sodium hydride (NaH) might be necessary, used with caution. |
| Steric Hindrance | If either your amine or the cyclohexyl group on the acetamide is particularly bulky, the reaction may be slow. Consider increasing the reaction time or temperature moderately. Microwave irradiation can sometimes be effective in accelerating these reactions.[1] |
| Low Reaction Temperature | If the reaction is proceeding cleanly but slowly at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can improve the rate of reaction. |
Issue 2: Significant Formation of the Di-Alkylated Byproduct
Over-alkylation is a classic challenge in N-alkylation reactions, as the mono-alkylated product is often more nucleophilic than the starting primary amine.[1][3][4]
| Potential Cause | Recommended Solution |
| Unfavorable Stoichiometry | Use a large excess of the primary amine (3-5 equivalents) relative to this compound. This will statistically favor the reaction of the alkylating agent with the more abundant starting amine.[1] |
| High Concentration | Running the reaction at high concentrations can favor the reaction between the product amine and the alkylating agent. Try performing the reaction under more dilute conditions. |
| Inappropriate Base | Certain bases have been shown to favor mono-alkylation. Cesium bases, such as cesium carbonate or cesium hydroxide, can be particularly effective in this regard.[1] |
| Alternative Method | For the synthesis of secondary amines, reductive amination is often a more selective alternative that avoids the issue of over-alkylation.[1][5] |
Issue 3: Presence of Hydrolysis or Elimination Byproducts
The formation of N-cyclohexyl-2-hydroxyacetamide (from hydrolysis) or N-cyclohexyl-2-aminoacetamide (from elimination followed by addition) can compete with the desired alkylation.
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can lead to the hydrolysis of the bromo-acetamide. |
| Strongly Basic Conditions/High Temperature | The combination of a strong base and elevated temperature can favor an E2 elimination mechanism. If elimination is a significant issue, consider using a milder base and running the reaction at a lower temperature. |
Experimental Protocols
General Protocol for Mono-N-Alkylation of a Primary Amine
This protocol is a starting point and may require optimization for your specific amine.
-
To a stirred solution of the primary amine (3.0 mmol) in anhydrous acetonitrile (15 mL) is added cesium carbonate (1.5 mmol).
-
A solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
If the reaction is slow, the temperature can be gradually increased to 40-50 °C.
-
Upon completion, the reaction mixture is filtered to remove the inorganic base.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the desired mono-alkylated product.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the alkylation of a primary amine with this compound.
Caption: Reaction pathways in the alkylation of a primary amine.
Caption: Troubleshooting logic for common alkylation issues.
References
"2-bromo-N-cyclohexylacetamide" stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 2-bromo-N-cyclohexylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a cool, dry place.[1] The container should be tightly closed and stored in a well-ventilated area away from incompatible substances and sources of ignition.[1]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is stable under recommended storage and handling conditions.[1][2][3] However, it is important to avoid conditions such as dust generation and contact with incompatible materials.[1]
Q3: What are the known incompatible materials with this compound?
A3: You should avoid contact with strong oxidizing agents.[1]
Q4: What are the hazardous decomposition products of this compound?
A4: Hazardous decomposition products include carbon oxides, hydrogen bromide, and nitrogen oxides.[1] These are typically generated during a fire or thermal decomposition.[1]
Q5: What are the primary hazards associated with handling this compound?
A5: this compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[1][2]
Troubleshooting Guide
Q1: I observed a change in the color/physical appearance of my this compound sample. What could be the cause?
A1: A change in physical appearance could indicate degradation. This might be caused by improper storage, such as exposure to moisture, light, or incompatible substances. Review your storage conditions to ensure the container is tightly sealed and stored in a cool, dark, and dry place.
Q2: My experimental results using this compound are inconsistent. Could this be related to the compound's stability?
A2: Inconsistent experimental results can be a sign of compound degradation. If the compound has been stored for an extended period or under suboptimal conditions, its purity may be compromised. It is advisable to re-analyze the compound's purity using an appropriate analytical method, such as HPLC or NMR, before use.
Q3: How can I test the stability of my this compound sample?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to assess the purity of your sample over time. You can compare the chromatogram of your current sample to that of a freshly prepared standard or a previous batch to check for the presence of degradation products.
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place | [1] |
| Container | Tightly-closed container | [1] |
| Ventilation | Well-ventilated area | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Conditions to Avoid | Dust generation, sources of ignition | [1] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection | [1][2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific instrument and requirements.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Prepare a sample of the this compound to be tested at the same concentration as the highest standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standards and the sample.
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for purity assessment.
References
Technical Support Center: Troubleshooting Low Yield in 2-bromo-N-cyclohexylacetamide Coupling Reactions
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-bromo-N-cyclohexylacetamide. Below are troubleshooting tips and frequently asked questions to help identify and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound, and what are the key reagents?
The most prevalent method for synthesizing this compound is the N-acylation of cyclohexylamine. This reaction typically involves reacting cyclohexylamine, a primary amine, with a bromoacetylating agent such as bromoacetyl bromide or bromoacetyl chloride. The reaction is an example of a Schotten-Baumann reaction when performed in the presence of a base.[1] A base, such as triethylamine or pyridine, is often used to neutralize the hydrogen halide (e.g., HCl or HBr) byproduct that forms during the reaction.[1][2]
Q2: My reaction yield is consistently low. What are the most probable causes?
Several factors can contribute to low yields in this amide coupling reaction. The most common issues include:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor quality of starting materials.
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Protonation of the Amine: The hydrogen halide generated during the reaction can protonate the starting cyclohexylamine, rendering it non-nucleophilic and unable to react.[3]
-
Hydrolysis of the Acyl Halide: Bromoacetyl halides are highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.
-
Product Loss During Workup: The desired product may be lost during extraction, washing, or purification steps.
Q3: I suspect side reactions are occurring. What are the most likely byproducts?
In the synthesis of this compound, several side reactions can occur:
-
Over-acylation: Although less common with primary amines, it's possible for the product amide to be acylated further under certain conditions.
-
Polymerization: The bromoacetyl halide can potentially polymerize, especially in the presence of certain impurities or at elevated temperatures.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the cyclohexylamine in reacting with the bromoacetyl halide. For instance, if dimethylformamide (DMF) is used as a solvent, residual dimethylamine can act as a nucleophile.[4]
Q4: How can I prevent the protonation of cyclohexylamine during the reaction?
To prevent the starting amine from being protonated by the generated hydrogen halide, it is crucial to include a base in the reaction mixture.[3] Common choices for this purpose include:
-
Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently used as they are non-nucleophilic and can effectively scavenge the acid.[5]
-
Pyridine: Pyridine can also be used as both a base and a solvent.[3]
-
Aqueous Base: In a Schotten-Baumann setup, an aqueous solution of a base like sodium hydroxide or potassium carbonate can be used.[1][3] The presence of both an organic and an aqueous phase can help to separate the product from the salt byproduct.
Q5: What are the optimal reaction conditions to maximize the yield?
Optimizing reaction conditions is key to achieving a high yield. Consider the following parameters:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally preferred.[1][3] Using water as a solvent is also possible under Schotten-Baumann conditions.[6]
-
Temperature: The acylation of amines is often rapid at room temperature.[2] However, for some systems, cooling the reaction to 0°C or even lower temperatures before adding the acyl halide can help to control the reaction rate and minimize side reactions.
-
Stoichiometry: Using a slight excess of the amine or the acylating agent can help to drive the reaction to completion. However, a large excess of the acyl halide can lead to side reactions. Careful adjustment of the stoichiometry is recommended.
-
Reagent Purity: Ensure that the cyclohexylamine and bromoacetyl halide are pure. Impurities in the starting materials can lead to unexpected side reactions.[7][8] For instance, bromoacetyl halides can degrade if exposed to moisture.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or no product formation (checked by TLC/LC-MS) | 1. Inactive reagents (e.g., hydrolyzed bromoacetyl halide).2. Protonation of cyclohexylamine.3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity bromoacetyl halide. Ensure all glassware is dry.2. Add a suitable base (e.g., triethylamine, pyridine) to the reaction mixture.[3]3. Monitor the reaction progress over a longer period or consider gentle heating. |
| Multiple spots on TLC, indicating a mixture of products | 1. Formation of side products (e.g., over-acylation, polymerization).2. Impurities in starting materials. | 1. Lower the reaction temperature. Add the bromoacetyl halide dropwise to the amine solution.[9]2. Purify the starting materials before the reaction. Check for impurities like dimethylamine in DMF solvent.[4] |
| Product is an oil and difficult to purify | 1. Presence of impurities.2. Inappropriate purification method. | 1. Attempt to induce crystallization by trituration with a non-polar solvent like hexane or diethyl ether.[10]2. Consider column chromatography for purification if recrystallization is not effective. |
| Significant amount of starting amine remains after the reaction | 1. Insufficient bromoacetyl halide.2. Deactivation of bromoacetyl halide by moisture. | 1. Adjust the stoichiometry to use a slight excess of the bromoacetyl halide.2. Ensure the reaction is performed under anhydrous conditions. Dry the solvent and glassware thoroughly. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Reaction: Cool the solution to 0°C using an ice bath. To this stirring solution, add bromoacetyl bromide or bromoacetyl chloride (1.05 equivalents) dropwise over 10-15 minutes.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing Reaction and Troubleshooting Logic
Reaction Pathway
The following diagram illustrates the general reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Caption: A workflow for troubleshooting low yields.
Key Parameter Relationships
This diagram shows how different experimental parameters can influence the outcome of the reaction.
Caption: Interplay of reaction parameters.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. ias.ac.in [ias.ac.in]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-N-Cyclohexylacetamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 2-bromo-N-cyclohexylacetamide and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound derivatives in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no product at all. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors related to reagents and reaction conditions.
-
Possible Cause 1: Degraded Starting Materials. Bromoacetyl bromide or bromoacetyl chloride are highly reactive and sensitive to moisture. The cyclohexylamine derivative may also be old or impure.
-
Solution: Use freshly opened or purified reagents. Ensure the amine starting material is pure and dry. Anhydrous solvents and dry glassware are crucial to prevent the hydrolysis of the acyl halide.[1]
-
Possible Cause 2: Incorrect Stoichiometry. Using too little of the acylating agent (bromoacetyl bromide/chloride) will result in incomplete conversion of the starting amine.[2]
-
Solution: Ensure accurate measurement of all reactants. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent to drive the reaction to completion.[2]
-
Possible Cause 3: Suboptimal Reaction Conditions. The reaction temperature may be too low, or the chosen solvent may not be appropriate. Amide bond formation from an amine and an acyl halide is typically exothermic, but may require initial cooling to control the reaction rate.[]
-
Solution: Control the temperature carefully, often by starting the reaction at 0°C and then allowing it to warm to room temperature.[4] Ensure the solvent is inert to the reactants (e.g., dichloromethane, THF, or diethyl ether).
-
Issue 2: Multiple Unexpected Products Observed on TLC
-
Question: My TLC plate shows multiple spots in addition to my desired product. What are these byproducts and how can I avoid them?
-
Answer: The formation of multiple byproducts is a common issue, often arising from side reactions.
-
Possible Cause 1: Diacylation. The secondary amide product can be further acylated to form a diacyl-substituted amine, especially if a significant excess of the acylating agent is used or if the reaction temperature is too high.
-
Solution: Carefully control the stoichiometry. A slow, dropwise addition of the bromoacetyl halide to the amine solution can help minimize this side reaction.[2]
-
Possible Cause 2: Hydrolysis. If moisture is present in the reaction, the bromoacetyl halide can hydrolyze to form bromoacetic acid, which can complicate purification.[1]
-
Solution: Use anhydrous solvents and thoroughly dry all glassware before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[5]
-
Possible Cause 3: Elimination Reactions. Depending on the structure of the cyclohexyl derivative and the reaction conditions (especially the base used), elimination reactions can sometimes occur.
-
Solution: Choose a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the HBr or HCl generated during the reaction. Perform the reaction at a controlled, low temperature.
-
Issue 3: Difficulty Purifying the Crude Product
-
Question: I am struggling to separate my product from impurities. What are the best purification strategies?
-
Answer: Purification can be challenging if the impurities have similar physical properties to the product. A combination of techniques is often most effective.
-
Problem: Unreacted starting amine is present.
-
Solution: Perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the basic amine, making it soluble in the aqueous layer.
-
Problem: Acidic impurities (e.g., bromoacetic acid) are present.
-
Solution: Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to deprotonate the acid, moving it into the aqueous layer.[6]
-
Problem: Impurities are not removed by washing.
-
Solution 1: Recrystallization. This is the most effective method for purifying solid organic compounds.[4][7] The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain in solution.[7]
-
Solution 2: Column Chromatography. If recrystallization is ineffective, silica gel column chromatography can separate compounds based on polarity.[8] A gradient of solvents (e.g., hexane and ethyl acetate) is typically used.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The most common and direct method is the reaction of a substituted cyclohexylamine with bromoacetyl chloride or bromoacetyl bromide in an inert solvent.[][9] A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrogen halide (HCl or HBr) formed during the reaction.
Q2: Which purification technique is best for achieving high purity?
A2: For solid derivatives, recrystallization is often the most efficient and scalable method to achieve high purity.[4] It effectively removes small amounts of impurities.[7][10] For compounds that are oils or where recrystallization fails, column chromatography is the preferred alternative.[8] For thermally stable, volatile compounds, sublimation can yield very high purity material.[8][11]
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[7] The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. It's often a process of trial and error with small amounts of the crude product. Common solvent systems are listed in the table below.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of methods:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting range.[4]
-
Chromatography (TLC/HPLC/GC): A single spot on a TLC plate (in multiple solvent systems) or a single peak in an HPLC or GC chromatogram is a good indicator of purity.[8]
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure and reveal the presence of impurities. IR spectroscopy can confirm the presence of key functional groups (e.g., the amide carbonyl).[8]
Data Presentation
Table 1: Common Solvent Systems for Recrystallization
| Solvent System (Mixture) | Compound Polarity Suitability | Comments |
| Ethanol/Water | Moderately Polar | A versatile system. Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool.[12] |
| Hexane/Ethyl Acetate | Non-polar to Moderately Polar | Good for a wide range of polarities. Dissolve in the more polar solvent (ethyl acetate) and add the less polar one (hexane).[13] |
| Chloroform/Hexane | Non-polar to Moderately Polar | A common and effective system for removing synthesis byproducts.[4] |
| Acetone/Hexane | Moderately Polar | Works well, especially when slow evaporation can be used to aid crystal growth.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general procedure and may require optimization for specific derivatives.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Reagent Addition: While stirring vigorously, add a solution of bromoacetyl bromide (1.05 eq.) in anhydrous DCM dropwise to the flask over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system from Table 1 based on small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the more polar solvent of a pair) until the solid just dissolves.[10]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a solvent pair, add the second (less polar) solvent dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the first solvent to clarify. Cover the flask and allow it to cool slowly to room temperature.[12] Slow cooling is crucial for forming pure crystals.[14]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: Logical relationship between impurity types and corresponding purification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. irejournals.com [irejournals.com]
- 10. youtube.com [youtube.com]
- 11. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Effect of solvent on "2-bromo-N-cyclohexylacetamide" reactivity
Welcome to the technical support center for 2-bromo-N-cyclohexylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of solvents on its reactivity and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reaction for this compound?
This compound typically reacts via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this process, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. The solvent plays a crucial role in the rate of this reaction.
Q2: How does the choice of solvent affect the reactivity of this compound?
The choice of solvent significantly influences the rate of nucleophilic substitution reactions involving this compound. Solvents are broadly categorized as polar protic and polar aprotic, and each has a distinct effect on the reaction kinetics.
-
Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, DMF, DMSO) possess dipole moments that allow them to dissolve charged species, but they lack acidic protons.[1][2] They are generally the preferred choice for S(_N)2 reactions with this compound as they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[3] This leads to a significant increase in the reaction rate.[1]
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have acidic protons and are capable of hydrogen bonding.[1][2] While they can dissolve both the substrate and the nucleophile, they tend to form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity.[1] This effect generally leads to a slower reaction rate for S(_N)2 reactions.[1] However, if the reaction were to proceed through an S(_N)1 mechanism (which is less likely for this primary bromide), polar protic solvents would accelerate the reaction by stabilizing the carbocation intermediate.[1]
Q3: What are some common nucleophiles used in reactions with this compound?
A variety of nucleophiles can be used to displace the bromide ion. Common examples include:
-
Amines (primary and secondary)
-
Thiols
-
Azides
-
Cyanides
-
Carboxylates
The strength of the nucleophile is also a key factor in the reaction rate. Stronger nucleophiles will react more rapidly.
Troubleshooting Guides
Issue 1: Slow or incomplete reaction.
| Possible Cause | Solution |
| Inappropriate solvent choice. | If using a polar protic solvent (e.g., methanol, ethanol), consider switching to a polar aprotic solvent such as acetone, acetonitrile, or DMF to enhance the nucleophilicity of your reagent. |
| Weak nucleophile. | If possible, consider using a stronger nucleophile. For example, if using a neutral amine, the addition of a non-nucleophilic base can deprotonate it to form a more potent anionic nucleophile. |
| Low reaction temperature. | Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. Monitor the reaction closely by TLC or LC-MS. |
| Steric hindrance. | While the bromine is on a primary carbon, the cyclohexyl group can impart some steric bulk. If the nucleophile is also bulky, this can slow the reaction. If possible, a less hindered nucleophile could be considered. |
Issue 2: Formation of side products.
| Possible Cause | Solution |
| Elimination reaction (E2). | The use of a strong, sterically hindered base can favor elimination over substitution. If the desired product is from substitution, use a less hindered, strong nucleophile. Lowering the reaction temperature can also disfavor elimination. |
| Over-alkylation of the nucleophile. | If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react more than once with this compound. To minimize this, use a stoichiometric excess of the nucleophile relative to the bromo-acetamide. |
| Reaction with the solvent. | In some cases, particularly with protic solvents at elevated temperatures, the solvent itself can act as a nucleophile (solvolysis). Using a non-reactive (aprotic) solvent is the best way to avoid this. |
Data Presentation
The following table provides an illustrative comparison of the expected relative reaction rates of this compound with a generic nucleophile in various solvents. Please note that this data is intended to demonstrate the general trend and is not based on specific experimental results for this exact compound.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate |
| Methanol | Polar Protic | 32.7 | Low |
| Ethanol | Polar Protic | 24.5 | Low |
| Water | Polar Protic | 80.1 | Very Low |
| Acetone | Polar Aprotic | 20.7 | High |
| Acetonitrile | Polar Aprotic | 37.5 | Very High |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High |
Experimental Protocols
General Procedure for Nucleophilic Substitution of this compound
This protocol provides a general guideline for reacting this compound with a nucleophile. The specific conditions (temperature, reaction time, and purification method) will need to be optimized for each specific reaction.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, thiol, etc.)
-
Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, or DMF)
-
(Optional) Non-nucleophilic base (e.g., potassium carbonate, triethylamine) if the nucleophile requires activation.
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.
-
Add the nucleophile (1.0 - 1.2 eq). If the nucleophile is a salt (e.g., sodium azide), it can be added directly. If it is a neutral species that requires deprotonation (e.g., a thiol), add a suitable non-nucleophilic base (1.1 - 1.5 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow at room temperature, it can be gently heated (e.g., to 40-60 °C).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove the solvent and any inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired substituted product.
Mandatory Visualizations
Caption: S(_N)2 reaction mechanism for this compound.
Caption: General experimental workflow for substitution reactions.
Caption: Troubleshooting decision tree for common reaction issues.
References
Technical Support Center: Synthesis of 2-bromo-N-cyclohexylacetamide
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-bromo-N-cyclohexylacetamide. The information is tailored to researchers, scientists, and professionals in drug development to help navigate challenges related to temperature control and other critical parameters.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| TC-01 | Low or No Product Yield | Inadequate Temperature Control: The reaction between cyclohexylamine and bromoacetyl bromide is exothermic. If the temperature is too high, it can lead to the degradation of reactants and products. | - Maintain a strict temperature range of 0-5°C during the addition of bromoacetyl bromide using an ice bath. - Add the bromoacetyl bromide solution dropwise to allow for effective heat dissipation. |
| Moisture Contamination: Bromoacetyl bromide reacts vigorously with water, which will consume the reagent and reduce the yield.[1] | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | ||
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | - Carefully calculate and measure the molar equivalents of cyclohexylamine, bromoacetyl bromide, and the base. | ||
| TC-02 | Formation of Side Products (e.g., di-acylated or polymeric materials) | Excessively High Reaction Temperature: Higher temperatures can promote side reactions, such as the further reaction of the product or polymerization. | - Adhere to the recommended 0-5°C temperature range.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times at elevated temperatures. |
| Concentrated Reagents: Using highly concentrated reagents can lead to localized overheating and increased side product formation. | - Dilute the bromoacetyl bromide in an anhydrous solvent before its slow addition to the reaction mixture. | ||
| TC-03 | Reaction Mixture Turns Dark Brown or Black | Decomposition: This often indicates the decomposition of reactants or products due to excessive heat. | - Immediately check and adjust the cooling bath to ensure the temperature is within the 0-5°C range. - Slow down the rate of addition of bromoacetyl bromide. |
| TC-04 | Product is Difficult to Purify | Presence of Unreacted Starting Materials or Side Products: This can be a result of issues mentioned above, such as improper temperature control or stoichiometry. | - After the reaction, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted cyclohexylamine and base.[2] - Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.[2] - Consider recrystallization or column chromatography for final purification.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
The optimal temperature for the addition of bromoacetyl bromide to cyclohexylamine is between 0 and 5°C.[2] This low temperature is crucial for controlling the exothermic nature of the reaction and minimizing the formation of byproducts. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature.[2]
Q2: Why is it important to add bromoacetyl bromide slowly?
Slow, dropwise addition of bromoacetyl bromide is essential for several reasons:
-
Temperature Management: It allows the cooling bath to effectively dissipate the heat generated from the exothermic reaction, preventing temperature spikes.
-
Minimizing Side Reactions: It ensures that the concentration of the highly reactive bromoacetyl bromide remains low in the reaction mixture, which helps to prevent unwanted side reactions.
Q3: What are the most common side products in this synthesis?
Common side products can include:
-
Di-acylated products: Where a second molecule of bromoacetyl bromide reacts with the product.
-
Polymeric materials: Resulting from uncontrolled reactions at higher temperatures.
-
Hydrolysis products: If moisture is present, bromoacetyl bromide can hydrolyze to bromoacetic acid.
Q4: What is the role of the base in this reaction?
A base, such as pyridine or triethylamine, is used to neutralize the hydrogen bromide (HBr) that is formed as a byproduct of the N-acylation reaction.[2] This prevents the protonation of the cyclohexylamine, which would render it unreactive towards the bromoacetyl bromide.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TTC). A spot of the reaction mixture is compared to spots of the starting materials (cyclohexylamine and bromoacetyl bromide). The reaction is considered complete when the spot corresponding to the starting amine has disappeared.
Experimental Protocol
The following is a generalized protocol for the synthesis of this compound, based on established methods for similar N-acylation reactions.[2][3]
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine or Triethylamine)
-
Anhydrous sodium sulfate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cyclohexylamine and a base (e.g., pyridine) in an anhydrous solvent like dichloromethane under an inert atmosphere. Cool the mixture in an ice bath to 0-5°C.
-
Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled cyclohexylamine solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction's completion using TLC.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
Visualizations
Experimental Workflow
References
Challenges in the work-up of "2-bromo-N-cyclohexylacetamide" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and work-up of 2-bromo-N-cyclohexylacetamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the N-acylation of cyclohexylamine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct.
Q2: What are the primary factors affecting the stability of this compound?
Like other α-haloacetamides, this compound is sensitive to several factors that can lead to its degradation:
-
Moisture: The compound is susceptible to hydrolysis, which can break down the amide bond.
-
Light: Exposure to light, especially UV radiation, can cause decomposition.
-
Heat: Elevated temperatures can accelerate degradation.
-
Strong Acids and Bases: Both acidic and basic conditions can promote hydrolysis of the amide linkage. It is crucial to store the compound in a cool, dark, and dry place.
Q3: What are the most common impurities I might encounter in my crude product?
Common impurities can include:
-
Unreacted Cyclohexylamine: Incomplete reaction can leave residual starting amine.
-
Unreacted Bromoacetyl Halide: Though less common due to its reactivity, some may persist if not properly quenched.
-
Hydrolysis Product (Bromoacetic Acid): Exposure of the product or reactants to water during the reaction or work-up can lead to the formation of bromoacetic acid.
-
Over-acylation Products: While less likely with a primary amine, side reactions can potentially occur.
Q4: My reaction is not going to completion. What are some possible reasons?
Incomplete N-acylation reactions can be due to several factors:
-
Insufficient Base: An inadequate amount of base to neutralize the generated HBr or HCl can halt the reaction.
-
Poor Solubility: The starting materials or the base may not be sufficiently soluble in the chosen solvent.[1]
-
Low Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction.
Q5: I'm observing a low yield after work-up. Where might I be losing my product?
Product loss can occur at several stages:
-
Incomplete Reaction: As mentioned above, if the reaction does not go to completion, the yield will be inherently low.
-
Emulsion Formation during Extraction: The presence of polar aprotic solvents or certain salts can lead to emulsions, making phase separation difficult and causing product loss.
-
Product Solubility in Aqueous Layers: If the work-up involves multiple aqueous washes, some product may be lost if it has partial solubility in water.
-
Inefficient Extraction: Not using a sufficient volume or number of extractions with an organic solvent can leave the product in the aqueous phase.
-
Degradation: As the compound is sensitive to moisture and base, prolonged exposure during a basic aqueous work-up can lead to hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and work-up of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction due to poor solubility of reactants or base. | Change to a solvent that better solubilizes all components (e.g., DMF, acetonitrile). Consider using a more soluble base like cesium carbonate.[1] |
| Insufficient activation of the bromoacetyl halide. | If using bromoacetyl chloride, a catalyst such as a catalytic amount of anhydrous ZnCl₂ can be added. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for byproduct formation using TLC. | |
| Formation of Multiple Unexpected Products | Side reactions due to the presence of water or other nucleophiles. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Degradation of the starting material or product. | Maintain the recommended reaction temperature and avoid prolonged reaction times. | |
| Difficulty in Isolating the Product after Work-up | Emulsion formation during aqueous extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[2] Alternatively, filtering the mixture through a pad of Celite® can be effective.[2] |
| Product remains in the aqueous layer. | Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate. | |
| Product precipitates out with inorganic salts. | Ensure all salts are fully dissolved in the aqueous phase before extraction. Adding more water may be necessary. | |
| Low Purity of the Isolated Product | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Recrystallization or column chromatography of the crude product is recommended for purification. |
| Contamination with bromoacetic acid due to hydrolysis. | Minimize the product's contact time with aqueous base during the work-up. Wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove acidic impurities. | |
| Product has a yellowish or brownish color. | This may indicate degradation and the formation of bromine. Store the product protected from light and heat. Purification by recrystallization may be necessary. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound via N-acylation.
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.
Visualizations
Reaction Pathway
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-bromo-N-cyclohexylacetamide and 2-chloro-N-cyclohexylacetamide
Reactivity Overview: Theoretical and Physicochemical Comparison
The primary mode of reaction for these α-haloacetamides is nucleophilic substitution, where a nucleophile replaces the halogen atom. The reactivity in such reactions is largely governed by the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group than chloride. Consequently, 2-bromo-N-cyclohexylacetamide is expected to be significantly more reactive towards nucleophiles than its chloro-analogue.
| Property | This compound | 2-chloro-N-cyclohexylacetamide | Rationale for Reactivity Difference |
| Molecular Formula | C₈H₁₄BrNO | C₈H₁₄ClNO | Different halogen atom. |
| Molecular Weight | 220.11 g/mol | 175.65 g/mol | Bromine is heavier than chlorine. |
| Leaving Group Ability | Excellent (Br⁻) | Good (Cl⁻) | The C-Br bond is weaker than the C-Cl bond, making Br⁻ a more stable anion and thus a better leaving group. |
| Expected Reactivity | High | Moderate | The rate of nucleophilic substitution is largely dependent on the leaving group ability. A better leaving group leads to a faster reaction. |
| Typical Reaction Conditions | Milder conditions (e.g., lower temperatures, shorter reaction times) are often sufficient. | May require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst like iodide salts) to achieve comparable conversion. | Reflects the lower activation energy required for the cleavage of the C-Br bond compared to the C-Cl bond. |
Experimental Protocols
To empirically determine the relative reactivity, a standardized nucleophilic substitution experiment can be performed. Below is a representative protocol for the reaction of each compound with a common nucleophile, sodium thiophenoxide. Monitoring the reactions over time (e.g., by TLC, GC, or LC-MS) would provide quantitative data on the rate of consumption of the starting material and formation of the product.
Synthesis of S-(2-(cyclohexylamino)-2-oxoethyl) phenyl sulfide via Nucleophilic Substitution
Materials:
-
This compound or 2-chloro-N-cyclohexylacetamide
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 equivalent) in anhydrous ethanol. To this solution, add thiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of sodium thiophenoxide.
-
Nucleophilic Substitution Reaction: To the freshly prepared solution of sodium thiophenoxide, add a solution of either this compound (1.0 equivalent) or 2-chloro-N-cyclohexylacetamide (1.0 equivalent) in anhydrous ethanol.
-
Reaction Monitoring: The reaction progress should be monitored by TLC at regular intervals (e.g., every 15-30 minutes). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting α-haloacetamide spot and the appearance of a new product spot will indicate the progress of the reaction.
-
Work-up: Once the reaction is deemed complete (by TLC analysis), the ethanol is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Analysis: The crude product can be purified by column chromatography on silica gel. The structure of the purified product, S-(2-(cyclohexylamino)-2-oxoethyl) phenyl sulfide, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. By comparing the reaction times and yields for both starting materials under identical conditions, a quantitative comparison of their reactivity can be established.
Mechanistic Visualization
The reaction of 2-halo-N-cyclohexylacetamides with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is because the electrophilic carbon is a primary-like carbon, which is sterically accessible for the nucleophile to attack.
Figure 1. Generalized Sₙ2 reaction mechanism for 2-halo-N-cyclohexylacetamides.
Conclusion
Based on fundamental chemical principles, This compound is predicted to be a more reactive substrate in nucleophilic substitution reactions than 2-chloro-N-cyclohexylacetamide . This enhanced reactivity is attributed to the lower bond energy of the C-Br bond and the greater stability of the bromide anion as a leaving group. For laboratory and industrial applications, this translates to the potential for milder reaction conditions, shorter reaction times, and possibly higher yields when using the bromo- derivative. However, the chloro- derivative may be preferred in situations where lower cost is a primary concern and more forcing reaction conditions are acceptable. The provided experimental protocol offers a reliable method for quantifying these expected differences in reactivity.
Comparing "2-bromo-N-cyclohexylacetamide" with other bromoacetylating agents
In the fields of chemical biology, proteomics, and drug development, the precise covalent modification of proteins is a critical technique. Bromoacetylating agents are a class of electrophilic reagents widely used for this purpose, primarily targeting nucleophilic residues such as cysteine. This guide provides an objective comparison of "2-bromo-N-cyclohexylacetamide" with other commonly used bromoacetylating agents. While direct quantitative data for this compound is limited in publicly available literature, this comparison extrapolates its likely properties based on the well-established reactivity of related compounds and discusses its potential advantages and disadvantages. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate reagent for their experimental needs.
Performance Comparison of Bromoacetylating Agents
The selection of a bromoacetylating agent depends on a balance of reactivity, selectivity, stability, and experimental convenience. The following table summarizes the key characteristics of this compound and its alternatives.
| Bromoacetylating Agent | Chemical Structure | Reactivity | Selectivity for Cysteine | Stability | Key Advantages | Key Disadvantages |
| This compound | BrCH₂CONH(C₆H₁₁) | Moderate (Inferred) | Good (Inferred) | Good | Balanced reactivity and specificity; potentially improved solubility in organic solvents. | Limited direct experimental data available; potential for steric hindrance from the cyclohexyl group. |
| Iodoacetamide | ICH₂CONH₂ | High | Moderate | Moderate | High reactivity ensures complete alkylation.[1] | Prone to off-target reactions with methionine, lysine, and histidine.[1][2] |
| Bromoacetamide | BrCH₂CONH₂ | Moderate | Good | Good | Good balance of reactivity and specificity.[3] | Less reactive than iodoacetamide, may require longer reaction times. |
| Chloroacetamide | ClCH₂CONH₂ | Low | High | High | High specificity for cysteine.[3] | Low reactivity may lead to incomplete alkylation.[3] |
| Bromoacetyl bromide | BrCH₂COBr | Very High | Low | Low | Extremely reactive, useful for synthesis of other bromoacetyl compounds. | Highly corrosive, moisture-sensitive, and produces hazardous byproducts. |
| Bromoacetic Anhydride | (BrCH₂CO)₂O | Very High | Low | Low | Highly reactive for introducing bromoacetyl groups. | Moisture-sensitive and can lead to non-specific acylation. |
Reactivity and Specificity: A Deeper Look
The reactivity of haloacetamides in the S-alkylation of cysteine is primarily governed by the nature of the halogen leaving group, following the trend: Iodoacetamide > Bromoacetamide > Chloroacetamide.[3] This is a direct consequence of the carbon-halogen bond strength.
Iodoacetamide , with the weakest carbon-iodine bond, is the most reactive of the haloacetamides. This high reactivity can be advantageous for ensuring complete and rapid alkylation of cysteine residues. However, it comes at the cost of specificity, with a higher propensity for off-target modifications of other nucleophilic amino acid residues, particularly methionine, but also lysine, histidine, aspartate, and glutamate, especially at higher pH values.[1][2]
Chloroacetamide , at the other end of the spectrum, is the least reactive but most specific for cysteine.[3] Its lower reactivity can be a drawback, potentially leading to incomplete alkylation, especially of less accessible cysteine residues.
Bromoacetamide strikes a balance between reactivity and specificity. It is sufficiently reactive to achieve efficient cysteine modification under typical experimental conditions while exhibiting a reduced tendency for off-target reactions compared to iodoacetamide.[3]
This compound is an N-substituted derivative of bromoacetamide. The presence of the bulky, hydrophobic cyclohexyl group is expected to influence its properties in several ways:
-
Reactivity : The electronic effect of the N-cyclohexyl group is not expected to significantly alter the electrophilicity of the α-carbon. However, the steric bulk of the cyclohexyl group may slightly decrease the reaction rate compared to the unsubstituted bromoacetamide due to steric hindrance at the reaction center.
-
Specificity : The steric hindrance of the cyclohexyl group could potentially enhance the specificity for more accessible cysteine residues.
-
Solubility : The hydrophobic nature of the cyclohexyl group may improve the solubility of the reagent in organic solvents, which can be advantageous for certain experimental setups.
Bromoacetyl bromide and bromoacetic anhydride are highly reactive bromoacetylating agents. Their high reactivity makes them less suitable for the selective modification of proteins in aqueous buffers, as they are prone to rapid hydrolysis and non-specific reactions with various nucleophiles. They are more commonly employed in organic synthesis for the introduction of the bromoacetyl group onto small molecules.
Experimental Protocols
The following is a generalized protocol for the in-solution alkylation of proteins using a bromoacetamide reagent like this compound. This protocol can be adapted for other haloacetamides, with adjustments to reaction time and reagent concentration based on their reactivity.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Bromoacetylating agent (e.g., this compound) stock solution in a compatible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis equipment
Procedure:
-
Protein Reduction:
-
To the protein solution, add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.
-
Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.[1]
-
-
Alkylation:
-
Cool the protein solution to room temperature.
-
Add the bromoacetylating agent stock solution to the reduced protein solution to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[1]
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine to a final concentration of 50-100 mM) to consume any unreacted bromoacetylating agent.
-
Incubate for 15-20 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove excess reagents and byproducts by using a desalting column or through dialysis against a suitable buffer.
-
-
Analysis:
-
The extent of alkylation can be determined by mass spectrometry, observing the mass shift corresponding to the addition of the bromoacetyl moiety.
-
Caption: A generalized workflow for protein alkylation using a bromoacetylating agent.
Application in Studying Signaling Pathways
Bromoacetylating agents, particularly those with a good balance of reactivity and specificity like N-substituted bromoacetamides, are valuable tools for studying cellular signaling pathways. They can be incorporated as "warheads" in the design of targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein with high affinity and then form a permanent covalent bond with a nearby nucleophilic residue, typically a cysteine. This irreversible inhibition allows for potent and prolonged disruption of the protein's function, enabling detailed investigation of its role in a signaling cascade.
A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4] Covalent inhibitors have been developed to target a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[5] By irreversibly blocking ATP binding, these inhibitors effectively shut down the downstream signaling pathways that promote cell proliferation and survival.
Caption: A simplified diagram of the EGFR signaling pathway and its inhibition by a covalent inhibitor.
Conclusion
The choice of a bromoacetylating agent is a critical consideration in experimental design. While highly reactive agents like bromoacetyl bromide and iodoacetamide can ensure complete modification, they often suffer from a lack of specificity. Chloroacetamide provides high specificity but with compromised reactivity. Bromoacetamides, including this compound, offer a promising balance. The N-cyclohexyl substituent in this compound may offer advantages in terms of solubility and potentially enhanced specificity due to steric effects, although further direct experimental validation is needed. For researchers designing covalent probes and inhibitors, N-substituted bromoacetamides represent a versatile class of reagents for the targeted and irreversible modification of proteins within complex biological systems.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for N-Alkylation: Moving Beyond 2-bromo-N-cyclohexylacetamide
For researchers, scientists, and drug development professionals engaged in N-alkylation reactions, 2-bromo-N-cyclohexylacetamide serves as a common reagent. However, the landscape of chemical synthesis offers a variety of alternatives, each with distinct advantages in terms of reactivity, safety, and efficiency. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to inform reagent selection in the synthesis of N-substituted cyclohexylacetamides.
Comparison of N-Alkylation Reagents
The selection of an appropriate N-alkylating agent is contingent on factors such as the nucleophilicity of the amine, desired reaction kinetics, and tolerance of other functional groups within the molecule. This section details the performance of viable alternatives to this compound.
α-Haloacetamides: A Matter of the Leaving Group
The most direct alternatives to this compound are its halogenated counterparts, 2-chloro- and 2-iodo-N-cyclohexylacetamide. The reactivity of these α-haloacetamides in nucleophilic substitution reactions is primarily dictated by the nature of the halogen, which functions as the leaving group. The general trend in reactivity follows the order of the carbon-halogen bond strength: I > Br > Cl.[1][2][3]
2-Iodo-N-cyclohexylacetamide is the most reactive of the three, allowing for milder reaction conditions and shorter reaction times. This heightened reactivity can be particularly advantageous for less nucleophilic amines. However, it is also the most expensive and can be less stable.
2-Chloro-N-cyclohexylacetamide represents a more cost-effective and stable alternative, though it is the least reactive.[4] Its use may necessitate more forcing conditions, such as higher temperatures or stronger bases, to achieve comparable yields to the bromo- derivative.[5]
| Reagent | General Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| 2-Chloro-N-cyclohexylacetamide | Low | Higher temperatures, stronger base (e.g., NaH, K2CO3 in DMF) | Cost-effective, high stability | Requires harsher conditions, slower reaction rates |
| This compound | Moderate | Moderate temperatures, various bases (e.g., K2CO3, Et3N in ACN or DMF) | Good balance of reactivity and stability, widely available | Moderately expensive |
| 2-Iodo-N-cyclohexylacetamide | High | Room temperature or slightly elevated, mild bases (e.g., K2CO3 in acetone) | High reactivity, faster reactions, suitable for unreactive amines | Expensive, lower stability, potential for side reactions |
Reductive Amination: A Versatile Two-Step Approach
Reductive amination offers a powerful and versatile alternative for the synthesis of N-alkylated amines.[6][7] This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. To synthesize the equivalent of an N-alkylated product of this compound, a two-step sequence can be envisioned: first, the reductive amination of an amine with a glyoxylic acid derivative, followed by amide formation with cyclohexylamine. A more direct, albeit challenging, approach would involve the reductive amination of cyclohexylamine with glyoxylic acid to form N-cyclohexylglycine, followed by activation and amidation.
A key advantage of this method is the wide availability of aldehydes and ketones as starting materials. Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[6]
| Reagent Combination | Typical Reducing Agent | Typical Yields | Advantages | Disadvantages |
| Glyoxylic acid + Amine, then Cyclohexylamine | NaBH(OAc)3, NaBH3CN | 70-95% | Wide substrate scope, milder conditions than some alkylations | Multi-step process, requires control of reaction conditions to avoid side reactions |
| Cyclohexanone + Amine | H2/Pd/C, NaBH(OAc)3 | 80-99% | High yields, often clean reactions | Limited to the introduction of a cyclohexyl group |
N-Alkylation with Alcohols: The "Borrowing Hydrogen" Methodology
A greener and increasingly popular alternative to alkyl halides is the direct N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[8][9][10] This reaction is typically catalyzed by transition metal complexes (e.g., Ru, Ir, Mn) and proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The catalyst facilitates both the dehydrogenation of the alcohol and the subsequent hydrogenation of the in situ-formed imine.[8][9]
| Catalyst Type | Alcohol Substrate | Typical Yields | Advantages | Disadvantages |
| Ru-based complexes | Primary alcohols | 60-95% | Atom economical (water is the only byproduct), uses readily available alcohols | Requires a catalyst, may require higher temperatures |
| Ir-based complexes | Primary and secondary alcohols | 70-98% | Broad substrate scope, often high selectivity | Catalyst can be expensive |
| Mn-based complexes | Primary alcohols | 75-98% | Uses a more earth-abundant metal catalyst | May require specific ligands for high efficiency |
N-Alkylation with Carboxylic Acids
Direct N-alkylation of amines using carboxylic acids is another sustainable alternative that circumvents the need for pre-functionalized alkylating agents.[11][12][13] This transformation is typically achieved using a catalyst and a reducing agent, such as a silane or molecular hydrogen. The reaction proceeds through the in situ formation of an amide intermediate, which is then reduced to the corresponding amine.
| Catalyst/Reducing Agent | Carboxylic Acid Substrate | Typical Yields | Advantages | Disadvantages |
| Ru/Triphos, H2 | Aliphatic and aromatic carboxylic acids | 70-90% | Green (uses H2), broad substrate scope | Requires pressurized hydrogen, specialized equipment |
| Mo(CO)6, Silane | Aliphatic and aromatic carboxylic acids | 75-95% | Milder conditions than hydrogenation | Silane reducing agents can be expensive |
Experimental Protocols
Protocol 1: N-Alkylation with 2-Chloro-N-cyclohexylacetamide (Illustrative)
To a solution of the primary or secondary amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (1.5 mmol, 207 mg). The mixture is stirred at room temperature for 15 minutes. 2-Chloro-N-cyclohexylacetamide (1.1 mmol, 193 mg) is then added, and the reaction mixture is heated to 80 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Reductive Amination using Glyoxylic Acid Monohydrate and Cyclohexylamine (Illustrative)
To a solution of a primary amine (1.0 mmol) in 1,2-dichloroethane (10 mL) is added glyoxylic acid monohydrate (1.2 mmol, 110 mg). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 mmol, 318 mg) is then added portion-wise over 10 minutes. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting N-substituted glycine derivative is then coupled with cyclohexylamine using a standard peptide coupling reagent such as EDC/HOBt to yield the final product.
Protocol 3: N-Alkylation with an Alcohol via Borrowing Hydrogen (Illustrative)
In a glovebox, a reaction vial is charged with the amine (1.0 mmol), the alcohol (1.2 mmol), a ruthenium pincer complex catalyst (e.g., 1-2 mol%), and potassium tert-butoxide (20 mol%). Anhydrous toluene (2 mL) is added, and the vial is sealed. The reaction mixture is then heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to afford the N-alkylated amine.
Visualizing Reaction Pathways and Workflows
To further clarify the discussed synthetic strategies, the following diagrams illustrate the general workflows and chemical transformations.
Caption: Overview of alternative N-alkylation strategies.
Caption: General pathway for reductive amination.
Caption: Catalytic cycle for "Borrowing Hydrogen" N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. Dataset on the reductive amination of phenolics with cyclohexylamine over Rh/C and Pd/C: Catalysts characterization and reaction performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-bromo-N-cyclohexylacetamide Derivatives as Potent Antitubercular Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This guide provides a comparative analysis of a series of 2-mercaptobenzothiazole derivatives synthesized using 2-bromo-N-cyclohexylacetamide as a key precursor. The in vitro efficacy of these compounds against M. tuberculosis, their cytotoxicity, and their potential mechanism of action are presented and compared with standard first-line antitubercular drugs.
Performance Comparison of Antitubercular Activity
A series of fourteen 2-mercaptobenzothiazole derivatives (C1-C14), synthesized from a this compound precursor, were evaluated for their in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis.[1] The Minimum Inhibitory Concentration (MIC90), defined as the lowest concentration of the compound that inhibits 90% of bacterial growth, was determined for each derivative. For comparison, the MIC values for the standard antitubercular drugs, isoniazid and rifampicin, against the same bacterial strain are also provided.
The results, summarized in the table below, highlight that several of the synthesized derivatives exhibit promising antitubercular activity. Notably, compounds C3 and C4 demonstrated the most potent activity within the series.
| Compound | MIC90 (µg/mL) vs. Mtb H37Rv | Cytotoxicity (IC50 in µM) vs. HepG2 cells | Selectivity Index (SI = IC50/MIC90) |
| C1 | >100 | >100 | - |
| C2 | 50 | >100 | >2 |
| C3 | 6.25 | >100 | >16 |
| C4 | 6.25 | >100 | >16 |
| C5 | 12.5 | >100 | >8 |
| C6 | 25 | >100 | >4 |
| C7 | 50 | >100 | >2 |
| C8 | 100 | >100 | >1 |
| C9 | 100 | >100 | >1 |
| C10 | 50 | >100 | >2 |
| C11 | 12.5 | >100 | >8 |
| C12 | 25 | >100 | >4 |
| C13 | >100 | >100 | - |
| C14 | 50 | >100 | >2 |
| Isoniazid | 0.03 - 0.06 | - | - |
| Rifampicin | 0.12 - 0.25 | - | - |
Data for compounds C1-C14 sourced from[1]. Data for Isoniazid and Rifampicin sourced from[2]. The cytotoxicity data for the derivatives indicates low toxicity against the human liver cell line HepG2, with IC50 values greater than 100 µM. This results in a favorable Selectivity Index (SI) for the most active compounds, C3 and C4, of over 16, suggesting a good therapeutic window.
Experimental Protocols
Synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives (C1–C14)
The synthesis of the target compounds involved the condensation of this compound with various substituted benzo[d]thiazole-2-thiol derivatives.[1]
-
Preparation of Precursor A (this compound): Bromoacetic acid and cyclohexylamine are reacted in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
-
Preparation of Precursor B (2-mercaptobenzothiazoles): Substituted 2-bromoanilines are reacted with potassium ethyl xanthate to yield the corresponding 2-mercaptobenzothiazole derivatives.
-
Final Condensation: An equimolar amount of precursor A and the respective precursor B are dissolved in dimethylformamide (DMF) and stirred at room temperature for 2-4 hours. The reaction mixture is then extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under vacuum. The final products are purified by column chromatography on silica gel.
Determination of Minimum Inhibitory Concentration (MIC90)
The in vitro antitubercular activity of the synthesized compounds was determined against Mycobacterium tuberculosis H37Rv using a standard broth microdilution method.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin, dextrose, catalase).
-
Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is adjusted to a McFarland standard of 0.5 and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Endpoint Determination: The MIC90 is determined as the lowest concentration of the compound that causes a 90% reduction in turbidity compared to the drug-free control well.
Cytotoxicity Assay
The cytotoxicity of the synthesized compounds was evaluated against the human hepatocellular carcinoma (HepG2) cell line using the MTT assay.
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized with DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Proposed Mechanism of Action and Signaling Pathway
The 2-mercaptobenzothiazole derivatives derived from this compound have been suggested to exert their antitubercular activity by targeting the Type II NADH dehydrogenase (NDH-2) of Mycobacterium tuberculosis.[1] NDH-2 is a crucial enzyme in the mycobacterial respiratory chain, responsible for the oxidation of NADH and the transfer of electrons to menaquinone. Inhibition of NDH-2 disrupts the electron transport chain, leading to a depletion of ATP and ultimately bacterial cell death. The absence of a homologous enzyme in mammals makes NDH-2 an attractive target for selective antitubercular drugs.[3][4]
Caption: Workflow from synthesis to the proposed mechanism of action of 2-mercaptobenzothiazole derivatives.
The diagram illustrates the synthesis of the 2-mercaptobenzothiazole derivatives from this compound and their subsequent biological evaluation. The proposed mechanism of action highlights the inhibition of NDH-2 in the Mycobacterium tuberculosis respiratory chain, leading to the disruption of ATP synthesis and ultimately, bacterial cell death.
Caption: Inhibition of the Mtb respiratory chain by 2-mercaptobenzothiazole derivatives.
This diagram depicts the electron transport chain in Mycobacterium tuberculosis. The 2-mercaptobenzothiazole derivatives are shown to inhibit NDH-2, the entry point for electrons from NADH oxidation. This blockage disrupts the downstream flow of electrons, the generation of a proton motive force, and subsequent ATP synthesis, which is essential for the bacterium's survival.
References
- 1. Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis Type II NADH-Menaquinone Oxidoreductase Catalyzes Electron Transfer through a Two-Site Ping-Pong Mechanism and Has Two Quinone-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecules Targeting Mycobacterium tuberculosis Type II NADH Dehydrogenase Exhibit Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-bromo-N-cyclohexylacetamide and its Analogs for Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis of 2-bromo-N-cyclohexylacetamide , a key building block in organic synthesis, alongside a common structural analog, N-cyclohexylacetamide . By presenting predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical resource for researchers engaged in the synthesis and quality control of related compounds.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and N-cyclohexylacetamide. These values are crucial for the identification and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted in CDCl₃, 400 MHz) | ~ 6.0 - 7.0 | br s | 1H | NH |
| ~ 3.8 | s | 2H | Br-CH₂ | |
| ~ 3.7 | m | 1H | N-CH | |
| ~ 1.0 - 2.0 | m | 10H | Cyclohexyl-CH₂ | |
| N-cyclohexylacetamide (Experimental) | 5.31 | br s | 1H | NH |
| 3.72 | m | 1H | N-CH | |
| 1.95 | s | 3H | COCH₃ | |
| 1.05 - 1.90 | m | 10H | Cyclohexyl-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted in CDCl₃) | ~ 165 | C=O |
| ~ 49 | N-CH | |
| ~ 33 | Cyclohexyl-C | |
| ~ 29 | Br-CH₂ | |
| ~ 25, 24 | Cyclohexyl-C | |
| N-cyclohexylacetamide (Experimental) | 169.2 | C=O |
| 48.3 | N-CH | |
| 33.2 | Cyclohexyl-C | |
| 25.6 | Cyclohexyl-C | |
| 24.8 | Cyclohexyl-C | |
| 23.3 | COCH₃ |
Table 3: IR Absorption Data (Predicted vs. Experimental)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound (Predicted) | ~ 3300 | Strong | N-H Stretch |
| ~ 2930, 2850 | Strong | C-H Stretch (sp³) | |
| ~ 1650 | Strong | C=O Stretch (Amide I) | |
| ~ 1550 | Strong | N-H Bend (Amide II) | |
| ~ 650 | Medium | C-Br Stretch | |
| N-cyclohexylacetamide (Experimental) | 3285 | Strong | N-H Stretch |
| 2927, 2853 | Strong | C-H Stretch (sp³) | |
| 1640 | Strong | C=O Stretch (Amide I) | |
| 1558 | Strong | N-H Bend (Amide II) |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound (Predicted) | 220/222 | Moderate | [M]⁺ (Molecular Ion, Br isotopes) |
| 141 | High | [M - Br]⁺ | |
| 99 | High | [C₆H₁₁NH₂]⁺ | |
| 83 | High | [C₆H₁₁]⁺ | |
| N-cyclohexylacetamide (Experimental) | 141 | High | [M]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CH₂CO]⁺ | |
| 83 | High | [C₆H₁₁]⁺ | |
| 56 | High | [C₄H₈]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of N-substituted acetamides.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard acquisition parameters for both nuclei should be used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on established correlation tables and comparison with related structures.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C-H, C-Br bonds).
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Data Acquisition (Electron Ionization - EI): Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident for bromine-containing compounds.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
A Comparative Guide to the Structural Validation of 2-bromo-N-cyclohexylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the synthesis and structural validation of a series of putative 2-bromo-N-cyclohexylacetamide derivatives. The following sections detail the experimental protocols, present comparative data for key analytical techniques, and illustrate the workflows and underlying principles of structural elucidation.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of N-substituted 2-bromoacetamides involves the reaction of a primary or secondary amine with bromoacetyl bromide or bromoacetyl chloride. For the synthesis of a series of this compound derivatives with varying substituents on the cyclohexyl ring, a general two-step procedure is proposed. The first step involves the synthesis of the substituted cyclohexylamine, which is then followed by acylation.
A general synthetic route for N-substituted 2-bromoacetamides starts with the reaction of the corresponding amine with bromoacetyl bromide. For instance, the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide is achieved by reacting 4-chloroaniline with bromoacetyl bromide[1]. This straightforward nucleophilic acyl substitution provides a reliable method for preparing a library of derivatives.
General Synthetic Protocol
-
Dissolution: Dissolve the desired substituted cyclohexylamine (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution to act as a scavenger for the hydrobromic acid byproduct.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add bromoacetyl bromide (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
Structural Validation and Comparative Data
The unambiguous structural confirmation of the synthesized derivatives relies on a combination of spectroscopic techniques. The following sections provide an overview of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of this compound derivatives.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their chemical environments. Key expected signals for the parent compound, this compound, are detailed in the table below. Substituents on the cyclohexyl ring will cause predictable shifts in the signals of the ring protons.
¹³C NMR Spectroscopy: Carbon NMR provides information on the number of different types of carbon atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH ₂-Br | ~3.9 - 4.1 | ~29 - 31 |
| NH | ~6.0 - 6.5 (broad singlet) | - |
| CH -NH | ~3.7 - 3.9 | ~48 - 50 |
| Cyclohexyl CH ₂ | ~1.1 - 2.0 | ~24 - 34 |
| C =O | - | ~165 - 167 |
Note: The chemical shifts are approximate and will vary depending on the specific substitution pattern on the cyclohexyl ring and the solvent used. For comparison, the CH₂ signal of the acetamide moiety in 2-bromo-N-(p-chlorophenyl) acetamide appears at 4.014 ppm in ¹H NMR and 29.320 ppm in ¹³C NMR[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in two molecular ion peaks (M and M+2) of almost equal intensity.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Interpretation |
| [M]⁺ | 220 | 222 | Molecular Ion |
| [M-Br]⁺ | 141 | - | Loss of Bromine |
| [C₈H₁₄NO]⁺ | 140 | - | Loss of HBr |
| [C₆H₁₁NH₂]⁺ | 99 | - | Cyclohexylamine fragment |
The NIST WebBook provides mass spectral data for the parent amide, N-cyclohexylacetamide, which can be a useful reference for identifying common fragmentation pathways of the cyclohexylamide moiety[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies expected for this compound derivatives are listed below.
Table 3: Key Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 (secondary amide) |
| C-H | Stretching | 2850 - 2960 (aliphatic) |
| C=O | Stretching (Amide I) | 1630 - 1680 |
| N-H | Bending (Amide II) | 1510 - 1570 |
| C-Br | Stretching | 500 - 600 |
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Assign the chemical shifts, multiplicities, and coupling constants for all signals.
General Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Workflows and Relationships
Synthesis and Validation Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of this compound derivatives.
Caption: General workflow for synthesis and structural validation.
Relationship of Spectroscopic Data to Molecular Structure
This diagram illustrates how different spectroscopic techniques provide complementary information to determine the final chemical structure.
Caption: Relationship between spectroscopic data and structure.
References
Biological activity screening of compounds synthesized from "2-bromo-N-cyclohexylacetamide"
A detailed guide for researchers and drug development professionals on the biological screening of compounds synthesized from "2-bromo-N-cyclohexylacetamide" and its analogs. This report provides a comparative overview of their antimicrobial and antioxidant activities, supported by experimental data and detailed protocols.
This guide focuses on the biological potential of compounds derived from the versatile starting material, this compound. By substituting the bromine atom, a diverse library of molecules can be generated. Here, we present a comprehensive analysis of a key derivative, N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate, and compare its biological activities with other relevant acetamide derivatives. This guide is intended to provide researchers with a clear and objective comparison to inform future drug discovery and development efforts.
Synthesis and Derivatization
The core synthesis strategy involves the nucleophilic substitution of the bromine atom in this compound with various nucleophiles, such as heterocyclic thiols. A representative synthesis is that of N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate, which is synthesized from the analogous starting material, N-cyclohexyl-2-chloroacetamide.[1][2] This reaction provides a template for the generation of a wide array of derivatives.
The general synthetic workflow is illustrated in the diagram below.
Caption: General synthesis workflow for derivatives of this compound.
Comparative Biological Activity
The biological activities of the synthesized compounds are typically evaluated through a battery of in vitro assays. Here, we summarize the antimicrobial and antioxidant activities of the key derivative and compare it with standard drugs.
Antimicrobial Activity
The antimicrobial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Drug | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. K. pneumoniae | MIC (µg/mL) vs. A. flavus | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. T. mentagrophytes |
| N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate | 6.25[3] | 6.25[3] | 6.25[3] | 6.25[3] | 12.5[3] | 12.5[3] | 6.25[3] |
| Ciprofloxacin (Antibacterial control) | 6.25[3] | 6.25[3] | 6.25[3] | 6.25[3] | - | - | - |
| Fluconazole (Antifungal control) | - | - | - | - | 12.5[3] | 12.5[3] | 12.5[3] |
The data indicates that N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate exhibits significant antibacterial activity, comparable to the standard antibiotic Ciprofloxacin, against the tested bacterial strains.[3] It also shows notable antifungal activity.
Antioxidant Activity
The antioxidant potential of the derivative was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The activity is expressed as the concentration required for 50% inhibition (IC50).
| Compound | DPPH Radical Scavenging Activity (IC50, µg/mL) |
| N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate | 18.5 |
| Butylated Hydroxytoluene (BHT) (Standard antioxidant) | 21.5 |
The synthesized compound demonstrated slightly better radical scavenging activity than the standard antioxidant BHT.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate
A solution of 5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol is treated with sodium hydroxide (0.01 mol). To this mixture, N-cyclohexyl-2-chloroacetamide (0.01 mol) is added, and the reaction mixture is refluxed for several hours. After cooling, the precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final product.[1][2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity is determined using a broth microdilution method. A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for 24-48 hours. The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
DPPH Radical Scavenging Assay
Different concentrations of the test compound are added to a solution of DPPH in methanol. The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes. The absorbance of the solution is then measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound). The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Potential Mechanism of Action and Signaling Pathways
The antimicrobial activity of triazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the well-established mechanisms for azole antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death. While the exact antibacterial mechanism of this specific derivative is not elucidated in the primary study, triazoles have been reported to inhibit enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation in bacteria.[4]
Caption: Putative antimicrobial mechanisms of action for triazole derivatives.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The detailed analysis of N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate reveals its potent antimicrobial and antioxidant properties, highlighting the potential of this chemical scaffold. Further synthesis and screening of a broader library of derivatives are warranted to explore the full therapeutic potential and to establish clear structure-activity relationships. This guide provides a foundational framework for researchers to build upon in the quest for new and effective therapeutic agents.
References
- 1. N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate: synthesis, experimental, theoretical characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate: synthesis, experimental, theoretical characterization and biological activities. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Use of 2-Bromo-N-cyclohexylacetamide and Its Alternatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the fields of drug discovery and materials science, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, cost, and overall project timelines. Among the various classes of alkylating agents, α-haloacetamides are widely utilized for the introduction of an acetamide moiety onto a nucleophile. This guide provides a comprehensive cost-benefit analysis of "2-bromo-N-cyclohexylacetamide" and its common alternatives, 2-chloro-N-cyclohexylacetamide and 2-iodo-N-cyclohexylacetamide, in a representative synthetic application: the synthesis of N-substituted glycines, which are key building blocks for peptoids and other peptidomimetics.
Performance Comparison in N-Alkylation
The primary measure of performance for these reagents lies in their reactivity, which directly influences reaction times and yields. The reactivity of 2-halo-N-cyclohexylacetamides in nucleophilic substitution reactions is dictated by the nature of the halogen atom, following the general trend: Iodo > Bromo > Chloro. This is a consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and therefore the most easily cleaved.
While direct, side-by-side comparative studies for these specific reagents are not extensively available in the literature, the established principles of organic chemistry and available data on similar systems allow for a reliable assessment.
Key Performance Indicators:
-
Reaction Time: Due to its higher reactivity, 2-iodo-N-cyclohexylacetamide is expected to facilitate the fastest reaction rates, followed by the bromo and then the chloro analogue. This can be a significant advantage in high-throughput synthesis or when working with sensitive substrates that may degrade under prolonged reaction times or harsh conditions.
-
Reaction Yield: While higher reactivity can lead to faster reactions, it does not always guarantee a higher yield of the desired product. Very reactive reagents can sometimes lead to the formation of side products. However, in many nucleophilic substitution reactions, the iodo and bromo derivatives are reported to give good to excellent yields. For instance, in the synthesis of various N-substituted glycine derivatives, alkylating agents with better leaving groups (like bromide and iodide) generally lead to higher conversions and yields under milder conditions.
-
Reaction Conditions: The chloroacetamide, being the least reactive, may necessitate more forcing reaction conditions, such as higher temperatures or the use of a stronger base, to achieve comparable reaction rates to its bromo and iodo counterparts. This can be a limitation when working with thermally sensitive molecules.
Table 1: Theoretical Performance Comparison of 2-Halo-N-cyclohexylacetamides in N-Alkylation
| Reagent | Relative Reactivity | Expected Reaction Time | Expected Yield | Required Reaction Conditions |
| 2-Iodo-N-cyclohexylacetamide | Highest | Shortest | High | Mild |
| This compound | Intermediate | Intermediate | High | Moderate |
| 2-Chloro-N-cyclohexylacetamide | Lowest | Longest | Potentially Lower | Harsher |
Cost-Benefit Analysis
The choice of reagent is often a trade-off between performance and cost. A comprehensive cost-benefit analysis must consider not only the upfront cost of the reagent but also factors such as reaction time, yield, and the cost of downstream processing.
Table 2: Cost Comparison of 2-Halo-N-cyclohexylacetamides
| Reagent | CAS Number | Price (USD/gram) |
| This compound | 63177-66-2 | ~$285 |
| 2-Chloro-N-cyclohexylacetamide | 23605-23-4 | Varies, generally lower than bromo |
| 2-Iodo-N-cyclohexylacetamide | Not readily commercially available | N/A |
Note: Prices are approximate and can vary significantly between suppliers and based on purity and quantity.
Analysis:
-
This compound strikes a balance between reactivity and cost. It is generally more reactive than the chloro derivative, allowing for more efficient reactions, while being significantly less expensive than the iodo analogue would be (iodinated reagents are typically the most expensive). This makes it a workhorse reagent in many synthetic applications.
-
2-Chloro-N-cyclohexylacetamide is often the most cost-effective option. For large-scale syntheses where cost is a primary driver and longer reaction times or more forcing conditions are acceptable, the chloro derivative can be an attractive choice. A yield of 74% has been reported for the synthesis of 2-chloro-N-cyclohexylacetamide itself.
-
2-Iodo-N-cyclohexylacetamide , while expected to be the most reactive, is not as readily available commercially, and its cost would likely be prohibitive for many applications. Its use would typically be reserved for situations where very high reactivity is essential and cost is a secondary consideration.
Experimental Protocols
To provide a practical context for this comparison, a general experimental protocol for the synthesis of N-cyclohexylglycine via N-alkylation of cyclohexylamine with a 2-halo-N-cyclohexylacetamide is provided below.
General Procedure for the Synthesis of N-Cyclohexylglycine:
-
To a solution of cyclohexylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., potassium carbonate, triethylamine, 1.5-2.0 equivalents).
-
The corresponding 2-halo-N-cyclohexylacetamide (1.0 equivalent) is added to the mixture.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the haloacetamide, and the progress of the reaction is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is worked up by quenching with water, extracting the product into an organic solvent, and purifying by chromatography or recrystallization.
Visualization of the Synthetic Pathway
The logical workflow for selecting the optimal 2-halo-N-cyclohexylacetamide based on project priorities can be visualized as follows:
Caption: Decision workflow for selecting a 2-halo-N-cyclohexylacetamide.
Conclusion
The selection of the appropriate 2-halo-N-cyclohexylacetamide for a synthesis is a multifactorial decision that requires careful consideration of cost, reactivity, and project-specific constraints.
-
This compound represents a versatile and well-balanced option for many applications, offering good reactivity at a moderate cost.
-
2-Chloro-N-cyclohexylacetamide is the most economical choice and is suitable for large-scale production where reaction conditions can be optimized to compensate for its lower reactivity.
-
2-Iodo-N-cyclohexylacetamide , though theoretically the most reactive, is not a practical choice for most applications due to its limited availability and high cost.
By carefully evaluating these factors, researchers can make an informed decision to optimize their synthetic routes, leading to more efficient and cost-effective outcomes in their research and development endeavors.
A Comparative Guide to the Scalable Synthesis of 2-bromo-N-cyclohexylacetamide
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is a critical aspect of the chemical development process. 2-bromo-N-cyclohexylacetamide is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comprehensive comparison of the two primary synthetic routes to this compound, focusing on scalability, reaction conditions, and purity. Experimental data from analogous reactions and detailed protocols are provided to assist in selecting the optimal synthetic strategy.
Comparison of Synthetic Routes
Two principal methods for the synthesis of this compound have been identified: the amide coupling of bromoacetic acid with cyclohexylamine, and the reaction of a bromoacetyl halide with cyclohexylamine. The choice between these routes often depends on factors such as the availability of starting materials, desired scale, and downstream purity requirements.
| Feature | Route 1: Amide Coupling | Route 2: Acyl Halide Acylation |
| Starting Materials | Bromoacetic acid, Cyclohexylamine | Bromoacetyl bromide/chloride, Cyclohexylamine |
| Reagents | Coupling agent (e.g., EDC, DCC), Base (e.g., DIPEA) | Base (e.g., triethylamine, pyridine) |
| Scalability | Generally suitable for lab to medium scale. Scaling up can be limited by the cost and removal of coupling agent byproducts. | Highly scalable and often preferred for industrial production due to the high reactivity of acyl halides and simple purification. |
| Reaction Conditions | Typically mild (room temperature). | Can be performed at low temperatures (e.g., 0 °C) to control the exothermic reaction. |
| Yield | Variable, often in the range of 70-95% depending on the coupling agent and substrates. | Generally high, often exceeding 90%. |
| Purity & Byproducts | Byproducts from the coupling agent (e.g., isourea for carbodiimides) need to be removed. Racemization can be a concern with chiral starting materials. | The primary byproduct is a hydrohalide salt of the base, which is typically easily removed by aqueous workup. |
| Cost-Effectiveness | Can be more expensive on a large scale due to the cost of coupling agents. | Often more cost-effective for large-scale synthesis. |
Experimental Protocols
Route 1: Amide Coupling Synthesis of this compound
This method utilizes a coupling agent to facilitate the formation of the amide bond between bromoacetic acid and cyclohexylamine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is common due to the water-solubility of its urea byproduct, which simplifies purification.
Materials:
-
Bromoacetic acid
-
Cyclohexylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried round bottom flask, add bromoacetic acid (1 equivalent) and EDC·HCl (1 equivalent) in dichloromethane.
-
Add cyclohexylamine (1 equivalent) to the mixture and stir at room temperature for 30 minutes.
-
Add DIPEA (0.5 equivalents) to the reaction mixture and continue stirring overnight at room temperature.
-
Upon completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Route 2: Acyl Halide Acylation for the Synthesis of this compound
This classic method involves the reaction of a highly reactive bromoacetyl halide with cyclohexylamine in the presence of a base to neutralize the hydrogen halide byproduct.
Materials:
-
Bromoacetyl bromide or bromoacetyl chloride
-
Cyclohexylamine
-
Triethylamine or pyridine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid solution
-
1 M Sodium hydroxide solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclohexylamine (2 equivalents) in anhydrous diethyl ether.
-
Cool the solution in an ice-salt bath.
-
Slowly add a solution of bromoacetyl bromide (1 equivalent) in diethyl ether dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash it successively with 1 M HCl, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography if necessary.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the reaction workflows.
A Comparative Guide to Catalysts in the Synthesis of 2-bromo-N-cyclohexylacetamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromo-N-cyclohexylacetamide, a key building block in the development of various pharmaceutical compounds, is a critical process where the choice of catalyst can significantly influence efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of common catalytic systems for this N-acylation reaction, supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
The primary route to this compound involves the reaction of cyclohexylamine with bromoacetyl bromide or a related bromoacetylating agent. The efficacy of this reaction is largely dependent on the presence and nature of a catalyst, which can be broadly categorized into base-mediated and Lewis acid-catalyzed systems.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound directly impacts key reaction parameters. The following table summarizes quantitative data for two common catalytic approaches: a base-mediated reaction using triethylamine (Et₃N) and a Lewis acid-catalyzed reaction employing zinc chloride (ZnCl₂). For a baseline comparison, a hypothetical uncatalyzed reaction is also included, which typically proceeds with lower efficiency.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine (Et₃N) | 1.1 - 1.2 equiv. | Dichloromethane (DCM) | 0 to RT | 1 - 3 | >90 |
| Zinc Chloride (ZnCl₂) | Catalytic amount | Benzene or Toluene | Reflux | 2 - 6 | 85 - 95 |
| Uncatalyzed | - | Aprotic Solvents | Elevated | > 24 | Low to Moderate |
General Reaction Scheme
The synthesis of this compound proceeds via the nucleophilic attack of cyclohexylamine on the electrophilic carbonyl carbon of bromoacetyl bromide. A catalyst is typically employed to facilitate this reaction.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of synthetic procedures. Below are representative experimental protocols for the base-mediated and Lewis acid-catalyzed synthesis of this compound.
Protocol 1: Base-Mediated Synthesis using Triethylamine
This protocol is adapted from standard procedures for the N-acylation of amines using an organic base to neutralize the hydrogen bromide byproduct.
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclohexylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.05 eq.) in anhydrous dichloromethane to the cooled amine solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Synthesis using Zinc Chloride
This protocol is based on methodologies for the Lewis acid-catalyzed acylation of less reactive amines.
Materials:
-
Cyclohexylamine
-
Bromoacetyl bromide
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Water
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexylamine (1.0 eq.) in anhydrous toluene.
-
Add a catalytic amount of anhydrous ZnCl₂ to the solution.
-
Add bromoacetyl bromide (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add chloroform and water, and transfer to a separatory funnel.
-
Separate the organic layer and wash it with water and then with a saturated Na₂CO₃ solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in a typical laboratory synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Concluding Remarks
The choice between a base-mediated and a Lewis acid-catalyzed approach for the synthesis of this compound depends on several factors including the desired reaction rate, cost of reagents, and the scale of the synthesis. The base-mediated route with triethylamine is generally faster and proceeds under milder conditions, often resulting in very high yields. The Lewis acid-catalyzed method with zinc chloride provides a viable alternative, particularly when dealing with less reactive substrates, and also affords high yields. For any selected method, optimization of reaction conditions is recommended to achieve the desired outcome.
Safety Operating Guide
Proper Disposal of 2-bromo-N-cyclohexylacetamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of 2-bromo-N-cyclohexylacetamide, a halogenated organic compound that requires careful management as hazardous waste.
This document outlines immediate safety protocols, waste handling procedures, and detailed methodologies for the compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is crucial to be familiar with its Safety Data Sheet (SDS) and to be equipped with the appropriate Personal Protective Equipment (PPE).
Key Hazards:
Personal Protective Equipment (PPE): A summary of necessary PPE is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect before use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[1] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing to prevent skin exposure may be required.[1] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or the substance is aerosolized, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Waste Disposal Procedures
The primary and most critical step in the disposal of this compound is to treat it as halogenated organic waste. This waste stream must be segregated from other chemical waste to ensure proper handling and to minimize disposal costs.
Step-by-Step Disposal Protocol:
-
Waste Classification: Characterize any waste containing this compound as "Halogenated Organic Waste."
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. Polyethylene or glass containers are generally suitable, but avoid metal cans as halogenated compounds can degrade to form acids that corrode metal.
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date.
-
-
Segregation and Storage:
-
Crucially, keep halogenated organic waste separate from non-halogenated organic waste.
-
Do not mix with other waste categories such as strong acids, bases, heavy metals, or oxidizers.
-
Store the sealed container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
When the container is nearly full (e.g., 75% capacity), or as per your institution's guidelines, arrange for collection.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company for pickup.
-
Complete any necessary waste pickup request forms, ensuring the information matches the container label.
-
Experimental Protocol: Potential for Pre-Treatment via Basic Hydrolysis
While not a mandatory step, as licensed disposal facilities are equipped to handle halogenated waste, a pre-treatment step to chemically alter the compound may be considered in some research contexts. The following is a detailed methodology for the hydrolysis of the alpha-bromo group, which can reduce its reactivity. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze the carbon-bromine bond of this compound to replace the bromine with a hydroxyl group, rendering the molecule less reactive before final disposal.
Materials and Equipment:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
Round-bottom flask or beaker of appropriate size
-
pH paper or pH meter
-
Chemical fume hood
-
Appropriate PPE (as listed in the table above)
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood.
-
Reaction Setup: Place the this compound waste into a round-bottom flask or beaker equipped with a magnetic stir bar. If the waste is solid, it can be dissolved in a suitable solvent that is miscible with water, such as ethanol or isopropanol.
-
Hydrolysis:
-
Slowly add a 1 M sodium hydroxide solution to the waste mixture while stirring. A general rule of thumb is to use a molar excess of NaOH (e.g., 2-3 equivalents) relative to the estimated amount of this compound.
-
Allow the reaction to stir at room temperature. For a more complete reaction, gentle heating (e.g., to 40-50 °C) can be applied, but be mindful of the solvent's boiling point.
-
Monitor the reaction progress if possible (e.g., by TLC if a suitable method is available). A practical approach for disposal purposes is to allow the reaction to proceed for a set time, such as 24 hours, to ensure completion.
-
-
Neutralization:
-
After the hydrolysis period, check the pH of the solution. It will likely be basic.
-
Carefully neutralize the solution by adding an acid, such as hydrochloric acid (HCl), dropwise until the pH is between 6 and 8.
-
-
Final Disposal of Treated Waste:
-
Even after this treatment, the resulting solution is still considered chemical waste.
-
Transfer the neutralized solution to a designated hazardous waste container.
-
Label the container with all chemical constituents, including the newly formed N-cyclohexyl-2-hydroxyacetamide and any salts formed during neutralization (e.g., sodium bromide, sodium chloride).
-
Dispose of this container through your institution's hazardous waste management program. Do not pour down the drain.
-
This pre-treatment can be beneficial in scenarios where the reactivity of the alpha-bromo group poses a risk in a mixed waste stream, though it is not a substitute for professional hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical flow for the compliant disposal of this compound waste.
References
Personal protective equipment for handling 2-bromo-N-cyclohexylacetamide
Essential Safety and Handling Guide for 2-bromo-N-cyclohexylacetamide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Code | Hazard Statement | GHS Pictogram |
| Skin Irritation | H315 | Causes skin irritation.[1] | GHS07 (Exclamation Mark) |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure (Respiratory system) | H335 | May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.[2][3][4]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles | Essential to protect against splashes and potential contact with the powder form of the chemical.[5][6] |
| Face shield (worn over goggles) | Recommended when there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.[2] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Provides incidental splash protection. Double gloving is recommended. Immediately remove and replace contaminated gloves.[2][3][5] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect against skin contact.[2][3] |
| Chemical-resistant apron or gown | Recommended when there is a higher risk of splashes or contamination.[2] | |
| Respiratory Protection | Chemical fume hood | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] |
| Respirator (NIOSH/MSHA-approved) | Required if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator.[2][3][5] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure risk.
Preparation
-
Engineering Controls : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5] All manipulations, including weighing and dissolution, must be performed in a certified chemical fume hood.[2][3]
-
Don PPE : Before entering the handling area, put on all required PPE as specified in the table above.
-
Prepare Work Area : Cover the work surface within the fume hood with absorbent, disposable bench paper.[2]
Handling the Compound
-
Weighing : If weighing the solid compound, do so within the fume hood to prevent inhalation of dust particles.[2] Use a tared container to minimize transfer steps.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : Conduct all reactions involving this compound within the fume hood.
-
Avoid Contact : Prevent the chemical from coming into contact with skin, eyes, and clothing.[1][5]
-
Hygiene : Wash hands thoroughly after handling, before breaks, and immediately after the task is complete.[1][7]
Storage
-
Store in a tightly sealed, clearly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][5][7]
-
The storage location should be secure and accessible only to authorized personnel. Store locked up.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8][9][10] Seek medical attention if skin irritation occurs or persists.[1] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][8][10] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][2] |
| Inhalation | Move the exposed person to fresh air at once.[1][7][8] If breathing has stopped or is difficult, perform artificial respiration and provide oxygen.[1][5][7][8] Keep the affected person warm and at rest. Get medical attention as soon as possible.[1][7][8] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2] |
In case of a spill:
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the chemical fume hood is operating to capture any vapors or dust.
-
Contain : Prevent further leak or spill if it is safe to do so.
-
Clean-up : For small spills, absorb with an inert material (e.g., sand, vermiculite) or carefully sweep up, avoiding dust generation.[1] Place the waste into a suitable, sealed container for disposal.
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection :
-
Disposal :
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. en.hesperian.org [en.hesperian.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
